Comprehensive Technical Guide: 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine in Advanced Drug Discovery
Executive Summary 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is a highly specialized heterocyclic building block belonging to the 6-azaindole family. In modern medicinal chemistry, azaindoles serve as privileged bioisost...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is a highly specialized heterocyclic building block belonging to the 6-azaindole family. In modern medicinal chemistry, azaindoles serve as privileged bioisosteres of indoles. They offer distinct physicochemical advantages, including tunable basicity, enhanced aqueous solubility, and unique hydrogen-bonding profiles. The strategic functionalization of this specific molecule—featuring a C5-chlorine atom and an N1-ethyl group—drastically modulates its lipophilicity and target binding affinity. This makes it a critical intermediate in the synthesis of next-generation kinase inhibitors and Bromodomain and Extra-Terminal motif (BET) protein inhibitors.
Chemical Identity and Structural Properties
The structural architecture of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine dictates its chemical reactivity and biological utility. The core consists of a pyrrole ring fused to a pyridine ring. The presence of the electronegative chlorine atom at the C5 position acts as an electron-withdrawing group, stabilizing the pyridine ring against oxidative metabolism while providing a potential synthetic handle for transition-metal-catalyzed cross-coupling reactions.
Concurrently, the ethyl group at the N1 (pyrrole) position caps the nitrogen, eliminating its capacity to act as a hydrogen bond donor. This modification is frequently employed to increase the molecule's lipophilicity and blood-brain barrier (BBB) permeability, while preventing non-specific off-target hydrogen bonding.
Quantitative Data Summary
Property
Value
Chemical Name
5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
CAS Registry Number
2804046-33-9
Precursor CAS
131084-55-4 (5-Chloro-1H-pyrrolo[2,3-c]pyridine)
Molecular Formula
C9H9ClN2
Molecular Weight
180.64 g/mol
Core Scaffold
1H-pyrrolo[2,3-c]pyridine (6-Azaindole)
Isotopic Signature (LC-MS)
3:1 ratio at m/z 181.0 and 183.0 ([M+H]+)
Experimental Protocol: Synthesis via N-Alkylation
The synthesis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine relies on the selective N-alkylation of its precursor, 5-chloro-1H-pyrrolo[2,3-c]pyridine.
Causality & Experimental Design
The pyrrole nitrogen (N1) has a pKa of approximately 13–14, making it significantly more acidic than the pyridine nitrogen (N6), which is basic. To achieve regioselective alkylation at N1, a strong base such as Sodium Hydride (NaH) must be used to quantitatively deprotonate the pyrrole N-H, generating a highly nucleophilic azaindolyl anion. Anhydrous Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the sodium cation, leaving the azaindolyl anion "naked" and highly reactive toward the incoming electrophile (ethyl iodide) via an SN2 mechanism.
Step-by-Step Methodology
Preparation & Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. Dissolve 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool the solution to 0 °C using an ice bath. Causality: Cooling prevents solvent degradation and controls the exothermic evolution of hydrogen gas. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.
Alkylation: Add ethyl iodide (1.5 eq) dropwise to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.
Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc to yield the pure 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine.
Figure 1: Step-by-step synthetic workflow for N-alkylation of 5-chloro-6-azaindole.
Analytical Validation Protocols
To ensure scientific integrity, the synthesized compound must be validated through a self-confirming analytical system.
¹H NMR (400 MHz, CDCl₃): The success of the alkylation is immediately confirmed by the disappearance of the broad N-H singlet (typically >11.0 ppm). The incorporation of the ethyl group is validated by a distinct triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -CH₂-).
LC-MS (ESI+): The mass spectrum must display the molecular ion peak [M+H]+ at m/z 181.0. Crucially, the presence of the C5-chlorine atom is self-validated by the isotopic pattern: a secondary peak at m/z 183.0 with an exact 3:1 intensity ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Mechanistic Insights and Biological Applications
The 6-azaindole scaffold is a cornerstone in the rational design of targeted therapeutics [cite: ]. In the context of oncology and epigenetics, 6-azaindoles are frequently deployed to target the hinge region of kinases or the acetyl-lysine binding pockets of BET bromodomains [cite: ].
The N6 nitrogen of the pyridine ring acts as a critical hydrogen bond acceptor. For example, in the development of highly selective BET inhibitors like ABBV-744, the azaindole core forms essential molecular interactions with the target protein[cite: ]. By alkylating the N1 position with an ethyl group (as seen in 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine), medicinal chemists deliberately abolish the hydrogen bond donor capacity of the pyrrole ring. This structural tuning forces the molecule into a specific binding conformation, drastically reducing off-target promiscuity while enhancing the overall hydrophobic packing within the binding pocket.
Figure 2: Pharmacological targeting mechanism of N1-alkylated 6-azaindole derivatives.
References
National Center for Biotechnology Information (PubChem). "6-Azaindole - Compound Summary." PubChem Database. Available at:[Link]
Journal of Organic and Pharmaceutical Chemistry. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." J. Org. Pharm. Chem., 2024. Available at:[Link]
Sheppard, G. S., et al. "Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain." Journal of Medicinal Chemistry, 2020. Available at:[Link]
Exploratory
Toxicological Profiling and Material Safety Directives for 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine: A Comprehensive Technical Guide
Executive Summary & Chemical Identity The compound 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (CAS: 2804046-33-9)[1] is a specialized, halogenated N-alkylated 6-azaindole. Azaindoles serve as critical bioisosteres of ind...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
The compound 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (CAS: 2804046-33-9)[1] is a specialized, halogenated N-alkylated 6-azaindole. Azaindoles serve as critical bioisosteres of indoles and are widely deployed in the rational design of kinase inhibitors and central nervous system (CNS) therapeutics due to their enhanced metabolic stability and favorable hydrogen-bonding profiles.
However, the introduction of a chlorine atom at the 5-position, coupled with N-ethylation, significantly alters the molecule's lipophilicity and electrophilicity. This specific structural modification necessitates rigorous toxicological profiling, as it introduces distinct occupational hazards—namely, skin sensitization (H317) and serious eye irritation (H319) [2]. This whitepaper provides an in-depth analysis of the mechanistic causality behind these hazards, details the self-validating experimental workflows used to classify them, and outlines comprehensive material safety data sheet (MSDS) directives for safe handling.
As a Senior Application Scientist, it is crucial to understand why a compound exhibits specific toxicities rather than merely noting the hazard codes. The toxicity of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is driven by its specific molecular architecture.
H317: May Cause an Allergic Skin Reaction
The causality of H317 in halogenated azaindoles is rooted in their potential to act as haptens . The lipophilic N-ethyl group facilitates rapid penetration through the lipid-rich stratum corneum of the skin. Once in the viable epidermis, the electron-withdrawing nature of the chlorine atom at the 5-position activates the azaindole ring, making it susceptible to nucleophilic attack by the thiol (cysteine) or primary amine (lysine) groups of endogenous epidermal proteins.
This covalent binding forms an immunogenic hapten-protein complex. These complexes are phagocytosed by Langerhans cells, processed, and presented to T-cells in the draining lymph nodes, culminating in T-cell proliferation and allergic contact dermatitis.
Mechanistic pathway of H317 skin sensitization via haptenation and T-cell activation.
H319: Causes Serious Eye Irritation
Ocular irritation (H319)[2] driven by this compound is primarily caused by the disruption of the corneal epithelial barrier. The molecule's amphiphilic nature allows it to partition into and disrupt the lipid bilayers of corneal cells, leading to membrane lysis. Subsequent penetration into the corneal stroma causes the denaturation of highly ordered collagen fibrils and stromal proteins. This denaturation manifests macroscopically as corneal opacity and swelling, triggering the H319 classification.
Experimental Workflows for Toxicity Assessment
To empirically validate the H317 and H319 classifications without relying solely on in vivo animal models, drug development professionals employ a self-validating system of in chemico and ex vivo assays.
Integrated high-throughput toxicity screening workflow for GHS hazard classification.
Protocol 1: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization
This assay quantifies the reactivity of the compound toward synthetic peptides, serving as an in chemico surrogate for epidermal haptenation, standardized under[3].
Step-by-Step Methodology:
Peptide Preparation : Prepare synthetic heptapeptides containing Cysteine (0.667 mM) and Lysine (0.667 mM) in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.
Test Item Solubilization : Dissolve 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine in an appropriate solvent (e.g., acetonitrile) to achieve a 100 mM stock solution.
Incubation (The Reaction) : Mix the test item with the peptide solutions at specific molar ratios (1:10 for Cysteine, 1:50 for Lysine).
Self-Validation Check: Concurrently run a positive control (e.g., Cinnamaldehyde) and a vehicle control. If the positive control fails to show expected depletion, the entire assay run is invalidated, ensuring absolute data trustworthiness.
HPLC-UV Analysis : After 24 hours of incubation at 25°C in the dark, quantify the remaining unreacted peptide via HPLC-UV at 220 nm[3].
Data Interpretation : Calculate the percent peptide depletion. A mean depletion >6.38% (using the Cysteine 1:10 / Lysine 1:50 prediction model) classifies the compound as a sensitizer (H317).
Protocol 2: Bovine Corneal Opacity and Permeability (BCOP) Assay
This ex vivo assay measures the ability of the compound to induce opacity and increase permeability in isolated bovine corneas, standardized under [4].
Step-by-Step Methodology:
Corneal Excision and Mounting : Isolate intact corneas from freshly slaughtered bovine eyes. Mount them in specialized holders with anterior and posterior chambers filled with Minimum Essential Medium (MEM).
Baseline Opacity Measurement : Measure the initial light transmission using a laser light-based opacitometer (LLBO)[5].
Self-Validation Check: Reject any cornea with a baseline opacity score >7, ensuring only healthy, uncompromised tissue is used for testing.
Test Item Application : Apply 750 µL of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (20% w/v in saline) to the anterior epithelial surface. Incubate for 4 hours at 32°C. Concurrently run 100% Ethanol as a positive control and saline as a negative control.
Post-Exposure Opacity & Permeability : Wash the corneas and measure final opacity. Add sodium fluorescein (4-5 mg/mL) to the anterior chamber, incubate for 90 minutes, and measure the optical density (OD490) of the posterior chamber fluid to assess permeability[4].
In Vitro Irritancy Score (IVIS) Calculation : Calculate using the formula: IVIS = Mean Opacity + (15 × Mean Permeability OD490). An IVIS score mapping to specific OECD thresholds confirms the serious eye irritation (H319) classification.
Comprehensive Safety Protocols & MSDS Directives
Handling 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine requires strict adherence to GHS precautionary statements to mitigate its irritant and sensitizing properties.
Engineering Controls & PPE
Ventilation : Use only in a chemical fume hood to prevent inhalation of dust or vapor[2].
Personal Protective Equipment (P280) : Wear protective safety goggles (to prevent H319 exposure), impervious heavy rubber gloves, and protective clothing (to prevent H317 dermal haptenation)[2].
Spill Management & Containment
Evacuation & PPE : Wear an appropriate respirator, impervious boots, and heavy rubber gloves before approaching the spill[2].
Containment : Scoop up solid material or absorb liquid material and place it into an appropriate, tightly closed container[2].
Self-Validating Decontamination : Wash the affected spill area thoroughly after pickup is complete[2]. Utilize a colorimetric pH indicator during the final wash to ensure no residual reactive amine/pyridine species remain on the surface.
First Aid Directives
Ocular Exposure (P305+P351+P338) : Immediately flush eyes with clean, running water for at least 15 minutes while keeping eyes open. Seek medical attention immediately[2].
Dermal Exposure : Wash the affected area gently and thoroughly with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient and seek medical attention[2].
Fire Hazards : Emits toxic fumes (including hydrogen chloride and nitrogen oxides) under fire conditions. Use appropriate extinguishing media and self-contained breathing apparatus[2].
References
OECD (2015). "Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA)." OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]
OECD (2013). "Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage." OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for Pyrrolo[2,3-c]pyridine derivatives." PubChem. URL: [Link]
Foreword: Charting the Pharmacological Profile of a Novel Pyrrolo[2,3-c]pyridine
An In-Depth Technical Guide to Receptor Binding Affinity Studies of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, formin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Receptor Binding Affinity Studies of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activity, engaging targets that range from protein kinases to G-protein coupled receptors, and have been investigated as treatments for cancer, Alzheimer's disease, and feeding disorders.[2][3][4] The specific compound, 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, represents a novel chemical entity within this class. Its pharmacological properties are yet to be fully elucidated.
This guide provides a comprehensive framework for the initial, critical phase of its characterization: the determination of its receptor binding affinity. As direct precedent for this exact molecule is limited, we will establish a logical, hypothesis-driven approach. Drawing from the known central nervous system (CNS) activities of related heterocyclic compounds, including sedative effects, we posit that a primary target for investigation should be the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of inhibitory neurotransmission in the brain.[5][6]
This document is structured not as a rigid protocol, but as a self-validating system of inquiry. It details the causality behind each experimental choice, from membrane preparation to data interpretation, empowering the research scientist to not only execute the assays but also to understand and troubleshoot the process. Our objective is to build a foundational understanding of the compound's molecular interactions, a crucial step in the journey from a novel molecule to a potential therapeutic agent.
The Central Hypothesis: Targeting the GABA-A Receptor
The GABA-A receptor is a pentameric, ligand-gated chloride ion channel integral to CNS inhibition.[6] Its modulation is a well-established mechanism for therapies targeting anxiety, epilepsy, and sleep disorders. Many CNS depressants, including benzodiazepines and barbiturates, exert their effects by binding to allosteric sites on the GABA-A receptor, thereby enhancing the effect of the endogenous ligand, GABA.[7][8]
Given the structural features of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, and the observed sedative properties of some related pyrrolopyridine derivatives, it is a scientifically sound hypothesis that this compound may function as a modulator of the GABA-A receptor.[5] Therefore, the primary goal of our initial investigation will be to quantify its binding affinity for this receptor complex.
Core Methodology: The Radioligand Competition Binding Assay
To determine the affinity of our test compound for the GABA-A receptor, the gold-standard method is the in vitro radioligand competition binding assay. This technique measures the ability of a non-radioactive test compound (the "competitor," in this case, 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The concentration at which the test compound displaces 50% of the radioligand (the IC50 value) is determined, from which its binding affinity (Ki) can be calculated.
The entire workflow is a multi-stage process designed to ensure reproducibility and accuracy.
Caption: Experimental workflow for a radioligand competition binding assay.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including critical quality control steps and explaining the rationale behind the procedures.
Protocol 3.1: Preparation of Receptor-Rich Membranes
The quality of the receptor source is paramount for a successful binding assay. The goal is to prepare synaptic membranes that are rich in GABA-A receptors and free of endogenous GABA, which would otherwise interfere with the binding of the radioligand.[9]
Source Material:
Option A (Native Tissue): Whole rat brain or specific regions known for high GABA-A receptor density, such as the cortex or cerebellum. This provides a physiologically relevant receptor population.[7]
Option B (Recombinant System): HEK293 or CHO cells stably transfected to express specific subtypes of the GABA-A receptor (e.g., α1β2γ2, α5β3γ2). This allows for the determination of subtype selectivity.[8]
Procedure:
Homogenization: On ice, homogenize the tissue or cell pellet in 10-20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron or similar homogenizer.
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Retain the supernatant.
High-Speed Centrifugation: Centrifuge the supernatant at 30,000 - 40,000 x g for 30 minutes at 4°C to pellet the membranes.
Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold buffer. Repeat the high-speed centrifugation (Step 3) and resuspension step at least two more times. This washing is critical to remove residual endogenous GABA.[9]
Final Preparation: Resuspend the final pellet in a smaller volume of assay buffer.
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA protein assay, with bovine serum albumin (BSA) as the standard. The preparation should be diluted to a final working concentration of approximately 0.5 mg/mL.[9]
Storage: Aliquot the membrane preparation and store at -80°C until use.
Radioligand: [3H]Muscimol (a GABA-A agonist site ligand) or [3H]Flunitrazepam (a benzodiazepine site ligand). The final concentration should be approximately equal to the ligand's known Kd value (typically 1-5 nM).[7][9]
Test Compound: 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, prepared as a 10 mM stock in DMSO and serially diluted in assay buffer.
Non-Specific Binding (NSB) Control: A high concentration of a known ligand to saturate all specific binding sites. For [3H]Muscimol, use 1 mM unlabeled GABA. For [3H]Flunitrazepam, use 10 µM unlabeled Diazepam.[7][10]
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. A cell harvester for rapid filtration is required.
Scintillation Fluid.
Procedure:
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate (final volume = 250 µL):
Competition: 150 µL membranes + 50 µL of each dilution of the test compound + 50 µL radioligand.
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C or room temperature) with gentle agitation to allow the binding to reach equilibrium.
Termination: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step must be fast to prevent the dissociation of the ligand-receptor complex.
Washing: Immediately wash the filters 3-4 times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl). This removes any unbound radioligand.[7]
Radioactivity Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours before counting in a beta scintillation counter.
Protocol 3.3: Data Analysis and Interpretation
Calculate Specific Binding: For each data point, calculate the specific binding:
Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)
Generate Competition Curve: Convert the specific binding at each test compound concentration to a percentage of the maximum specific binding (i.e., the binding in the absence of the competitor). Plot this percentage against the logarithm of the molar concentration of the test compound. This will generate a sigmoidal dose-response curve.
Determine IC50: Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC50 value. This is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
Calculate the Inhibition Constant (Ki): The Ki is a more absolute measure of affinity, independent of the radioligand concentration used. Calculate it using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand used in the assay.
Where Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined experimentally via a saturation binding assay or obtained from literature).
Presentation of Binding Affinity Data
Quantitative data should be summarized in a clear, tabular format. This allows for easy comparison between the test compound and known reference compounds across different receptor subtypes.
Compound
Receptor Subtype
Radioligand
IC50 (nM)
Ki (nM)
5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
α1β2γ2
[3H]Flunitrazepam
Experimental Value
Calculated Value
5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
α2β2γ2
[3H]Flunitrazepam
Experimental Value
Calculated Value
5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
α5β3γ2
[3H]Flunitrazepam
Experimental Value
Calculated Value
Diazepam (Reference)
α1β2γ2
[3H]Flunitrazepam
5.2
3.1
Diazepam (Reference)
α5β3γ2
[3H]Flunitrazepam
4.8
2.9
Note: Reference values are illustrative.
Beyond the Primary Target: Assessing Selectivity and Off-Target Effects
A compound's therapeutic utility and side-effect profile are critically dependent on its selectivity. A drug that binds to many unintended receptors can lead to adverse effects.[11][12] Therefore, it is essential to profile 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine against a panel of other relevant CNS receptors. This process is known as off-target screening.
Rationale for Off-Target Screening:
Safety: Early identification of potential off-target interactions can prevent late-stage failures in drug development.[13]
Mechanism of Action: Uncovering additional targets can provide a more complete understanding of the compound's overall biological effect.
Lead Optimization: A selectivity profile guides medicinal chemists in modifying the compound to reduce unwanted interactions while maintaining or improving on-target potency.
A standard approach is to screen the compound at a fixed, high concentration (e.g., 1-10 µM) against a broad panel of receptors. Significant inhibition (>50%) at any of these "off-targets" would warrant a full competition binding assay to determine the Ki value.
Caption: On-target vs. off-target binding dictates therapeutic vs. side effects.
The binding affinity data generated for our lead compound serves as the crucial baseline for a Structure-Activity Relationship (SAR) study. SAR explores how incremental changes to a molecule's chemical structure affect its biological activity.[14] For the pyrrolo[2,3-c]pyridine scaffold, key areas for modification could include:
The Chloro Substituent (C5): Exploring other halogens (F, Br) or small alkyl groups could modulate electronic properties and steric interactions within the binding pocket.
The Ethyl Group (N1): Varying the length and nature of this alkyl chain can impact lipophilicity and binding orientation.
The Pyrrole and Pyridine Rings: Substitution at other available positions could be used to fine-tune potency and selectivity.
By synthesizing a small library of analogs and subjecting them to the same binding affinity assays, a clear SAR can be established, guiding the rational design of more potent and selective compounds.
Conclusion
This guide has outlined a rigorous, hypothesis-driven strategy for the initial pharmacological characterization of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine. By focusing on the high-probability GABA-A receptor target and employing validated radioligand binding assay protocols, researchers can generate the foundational affinity and selectivity data necessary for any drug discovery program. This systematic evaluation of on-target potency and off-target interactions is the cornerstone of translating a promising chemical scaffold into a viable therapeutic candidate.
References
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. [Link]
Synthesis and Biological Evaluation of Pyrroloindolines as Positive Allosteric Modulators of the α1β2γ2 GABAA Receptor. (n.d.). PMC. [Link]
Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. (2022). PMC. [Link]
Characterization of GABA Receptors. (n.d.). PubMed Central. [Link]
Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). Journal of Medicinal Chemistry. [Link]
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2018). Frontiers in Pharmacology. [Link]
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). PMC. [Link]
GPR103 antagonists demonstrating anorexigenic activity in vivo: design and development of pyrrolo[2,3-c]pyridines that mimic the C-terminal Arg-Phe motif of QRFP26. (2014). PubMed. [Link]
Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. (2008). PMC. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). PMC. [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar. [Link]
Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. (1999). The Journal of Neuroscience. [Link]
Ligand gated ion channels: GABAA receptor pharmacology on QPatch. (n.d.). Sophion Bioscience. [Link]
Synthesis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine: An Application Note and Protocol
Abstract This document provides a detailed, step-by-step protocol for the synthesis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is achieved through a direct N-alkylation of the commercially available 5-Chloro-1H-pyrrolo[2,3-c]pyridine. This application note elaborates on the rationale behind the chosen synthetic strategy, provides a comprehensive list of materials and reagents, and outlines the experimental procedure with expert insights into critical steps.
Introduction
The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1] Its structural similarity to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen offers opportunities for modulating physicochemical properties and forming additional interactions with biological targets.[2] Specifically, substituted 1H-pyrrolo[2,3-c]pyridine derivatives have been investigated as potent inhibitors for various kinases and other enzymes, demonstrating their potential in the development of novel therapeutics.[3] The targeted compound, 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, incorporates a chlorine atom at the 5-position, which can serve as a handle for further functionalization via cross-coupling reactions, and an ethyl group on the pyrrole nitrogen, which can influence the molecule's lipophilicity and binding interactions.
This guide details a robust and efficient two-step synthesis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, commencing with the commercially available 5-Chloro-1H-pyrrolo[2,3-c]pyridine. The synthetic approach is centered around a classical N-alkylation reaction, a fundamental transformation in heterocyclic chemistry.
Synthetic Strategy
The synthesis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is accomplished via a direct N-ethylation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine. The key steps are outlined below:
Deprotonation: The pyrrole nitrogen of 5-Chloro-1H-pyrrolo[2,3-c]pyridine is deprotonated using a strong base to form the corresponding anion. This step is crucial as it significantly enhances the nucleophilicity of the nitrogen atom.
N-Ethylation: The resulting anion is then reacted with an ethylating agent, such as ethyl iodide, in an SN2 reaction to introduce the ethyl group onto the pyrrole nitrogen.
This strategy is widely employed for the N-alkylation of indoles and related heterocyclic systems due to its efficiency and reliability.[4]
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
5-Chloro-1H-pyrrolo[2,3-c]pyridine
≥98%
Sigma-Aldrich
131084-55-4
Sodium Hydride (NaH), 60% dispersion in mineral oil
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
Ethyl iodide is a toxic and lachrymatory agent. Handle in a well-ventilated fume hood.
Anhydrous DMF is a combustible liquid and a potential teratogen. Handle with appropriate personal protective equipment (PPE).
Step-by-Step Procedure
Preparation of the Reaction Vessel: A 100 mL round-bottom flask equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
Deprotonation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine:
To the cooled flask, add 5-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 g, 6.55 mmol).
Under a positive pressure of nitrogen, add anhydrous N,N-Dimethylformamide (DMF) (30 mL) to dissolve the starting material.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (60% dispersion in mineral oil, 0.31 g, 7.86 mmol, 1.2 equivalents) portion-wise to the stirred solution. Note: Hydrogen gas evolution will be observed. The addition should be slow to control the effervescence.
Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete. The formation of the sodium salt of the pyrrolopyridine may result in a change in the appearance of the solution.
N-Ethylation:
To the cold suspension, add ethyl iodide (0.63 mL, 7.86 mmol, 1.2 equivalents) dropwise via a syringe.
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
Let the reaction stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Work-up and Extraction:
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath.
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) to decompose any unreacted sodium hydride.
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL).
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
Combine the organic extracts and wash with brine (3 x 40 mL) to remove any remaining DMF.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product is purified by flash column chromatography on silica gel.
The column is packed using a slurry of silica gel in hexanes.
The crude material is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
Collect the fractions containing the desired product (visualized by TLC) and combine them.
Evaporate the solvent under reduced pressure to yield 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine.
Discussion of Experimental Choices
Base Selection: Sodium hydride is a strong, non-nucleophilic base that is highly effective for the deprotonation of the pyrrole N-H.[4] Its insolubility in most organic solvents is not a hindrance in DMF, and the evolution of hydrogen gas provides a visual confirmation of the reaction's initiation.
Solvent Choice: Anhydrous DMF is an excellent polar aprotic solvent for this reaction. It readily dissolves the starting material and the intermediate sodium salt, facilitating a homogeneous reaction environment. Its high boiling point also allows for heating if the reaction proves to be sluggish at room temperature.
Ethylating Agent: Ethyl iodide is a reactive ethylating agent that readily participates in SN2 reactions. Other ethylating agents such as diethyl sulfate could also be used, but ethyl iodide is often preferred for its volatility, which simplifies its removal during work-up.
Work-up Procedure: Quenching with saturated ammonium chloride solution is a standard and safe method for neutralizing any excess sodium hydride. Washing the organic extracts with brine is crucial for the efficient removal of DMF, which can be challenging to eliminate completely by evaporation alone.
Purification: Flash column chromatography is a standard and effective method for purifying the final product from any unreacted starting material, byproducts, or residual mineral oil from the sodium hydride dispersion.
Conclusion
This application note provides a clear and detailed protocol for the synthesis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine. By following this procedure, researchers can reliably produce this valuable building block for further chemical exploration and drug discovery efforts. The use of a commercially available starting material and a straightforward N-alkylation protocol makes this synthesis accessible to a wide range of organic chemistry laboratories.
References
Popowycz, F.; Mérour, J.-Y.; Joseph, B. Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron2007 , 63 (36), 8689–8707. [Link]
Voloshchuk, V. V.; Ivonin, S. P. Recent advances in the synthesis and biological acvity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (1), 33 – 56. [Link]
Cee, V.; Erlanson, D. A. in the chemical literature: N-alkylation of an indole. ACS Med. Chem. Lett.2019 , 10, 1302-1308. [Link][4]
Zhang, Y., et al. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. J. Med. Chem.2024 , 67 (24), 22080-22103. [Link][3]
Application Note: Regioselective N-Alkylation Protocols for the Synthesis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Executive Summary & Mechanistic Rationale Pyrrolo[2,3-c]pyridines (6-azaindoles) are highly versatile pharmacophores utilized extensively in the development of kinase inhibitors, antiproliferative agents, and novel thera...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Pyrrolo[2,3-c]pyridines (6-azaindoles) are highly versatile pharmacophores utilized extensively in the development of kinase inhibitors, antiproliferative agents, and novel therapeutics[1]. The functionalization of the 6-azaindole core, specifically the synthesis of 5-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (CAS: 2804046-33-9), presents a unique regioselectivity challenge. The molecule contains two distinct nucleophilic nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N6).
To achieve exclusive N1-alkylation, the reaction must be kinetically and thermodynamically driven through an azaindolide anion intermediate. The pKa of the pyrrole N-H is approximately 14–15. By utilizing a strong base (e.g., Sodium Hydride) or a highly effective mild base (e.g., Cesium Carbonate) in polar aprotic solvents, complete deprotonation occurs prior to the introduction of the electrophile[2]. If the electrophile (ethyl iodide or ethyl bromide) is introduced without sufficient deprotonation, competitive SN2 attack by the lone pair of the pyridine nitrogen (N6) can result in the formation of an undesired N6-ethylpyridinium salt[3].
Mechanistic Workflow
Mechanistic workflow for the regioselective N1-alkylation of 5-chloro-1H-pyrrolo[2,3-c]pyridine.
Experimental Logic & Causality
The success of this transformation relies on strict adherence to the order of addition, choice of reagents, and temperature control:
Solvent Selection (DMF vs. MeCN): DMF is chosen for NaH protocols because its high dielectric constant stabilizes the azaindolide anion, accelerating the nucleophilic attack[2]. Acetonitrile (MeCN) is preferred for Cs2CO3 as it provides sufficient solubility for the cesium-enolate-like complex while avoiding the degradation pathways sometimes seen with DMF and strong bases at elevated temperatures[3].
Temperature Control (0 °C to RT): Deprotonation with NaH is highly exothermic and generates hydrogen gas. Initiating the reaction at 0 °C prevents localized superheating and substrate degradation.
Self-Validating Steps: The cessation of H2 gas bubbling serves as a visual, self-validating indicator that deprotonation is complete. Only after this visual cue is confirmed should the ethyl iodide be introduced.
Step-by-Step Methodologies
Protocol A: Strong Base N-Alkylation (NaH / DMF)
Recommended for rapid synthesis and scale-up where the substrate lacks base-sensitive functional groups.
Sodium Hydride (60% dispersion in mineral oil): 1.2 equiv (12 mmol, 480 mg)
Ethyl Iodide: 1.5 equiv (15 mmol, 1.20 mL)
Anhydrous DMF: 20 mL
Procedure:
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Charge the flask with 5-chloro-1H-pyrrolo[2,3-c]pyridine and anhydrous DMF.
Cooling & Deprotonation: Cool the solution to 0 °C using an ice-water bath. Portion-wise, add NaH (60% dispersion). Causality: Portion-wise addition controls the rate of H2 evolution and prevents thermal spikes.
Validation of Intermediate: Stir the mixture at 0 °C for 30 minutes. The reaction is ready for the next step only when gas evolution has completely ceased and the solution turns slightly opaque/yellow, indicating full anion formation.
Alkylation: Add ethyl iodide dropwise via syringe over 5 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–3 hours. Monitor by TLC (Hexanes:EtOAc 3:1); the product spot will run significantly higher (less polar) than the starting material due to the loss of the hydrogen-bond donating N-H group.
Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl (10 mL). Causality: NH4Cl neutralizes excess NaH safely without creating a highly basic aqueous layer that could cause stubborn emulsions. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield 5-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine.
Protocol B: Mild Base N-Alkylation (Cs2CO3 / MeCN)
Recommended for substrates with sensitive functional groups or when avoiding mineral oil is desired.
Preparation: In a dry 100 mL flask, suspend 5-chloro-1H-pyrrolo[2,3-c]pyridine and Cs2CO3 in anhydrous MeCN.
Alkylation: Add ethyl bromide in one portion.
Propagation: Attach a reflux condenser and heat the mixture to 60 °C. Causality: Because Cs2CO3 is a weaker base than NaH, thermal energy is required to drive the deprotonation/alkylation equilibrium forward. The large, polarizable cesium ion coordinates the pyrrole oxygen/nitrogen, enhancing the nucleophilicity of the N1 position.
Validation: Stir for 6–8 hours. Monitor via LC-MS to ensure complete conversion.
Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via chromatography.
Quantitative Data & Optimization
The following table summarizes the optimization parameters and expected outcomes for the N-alkylation of 5-chloro-1H-pyrrolo[2,3-c]pyridine based on established heterocyclic alkylation principles[2][3].
Method
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Regioselectivity (N1:N6)
Protocol A
NaH (1.2 eq)
DMF
0 to 25
3
85 – 92
> 95:5
Protocol B
Cs2CO3 (2.0 eq)
MeCN
60
8
78 – 85
> 98:2
Alternative
KOH / TBAB
Toluene
80
12
65 – 70
90:10
Note: Phase-transfer catalysis (KOH/TBAB) offers a solvent-green alternative but typically results in lower yields and slightly reduced regiocontrol.
Analytical Validation of Regioselectivity
To ensure the trustworthiness of the synthesis, the regioselectivity must be analytically validated:
1H NMR Spectroscopy: The successful N1-alkylation is immediately evident by the disappearance of the broad pyrrole N-H peak (typically ~11.5 ppm in DMSO-d6). The ethyl group will appear as a distinct triplet (~1.4 ppm, 3H) and a quartet (~4.2 ppm, 2H).
2D NMR (HMBC): To definitively rule out N6-alkylation, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy should be employed. A strong cross-peak between the ethyl CH2 protons and the C2 and C7a carbons of the azaindole core confirms N1 attachment. If N6-alkylation occurred, correlations would instead be seen with the C5 and C7 carbons of the pyridine ring.
References
Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024. 1
"Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity." Journal of Medicinal Chemistry, ACS Publications, 2024. 2
"Synthesis of substituted N-heterocycles by N-alkylation." Organic Chemistry Portal. 3
Application Note: 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine as a Privileged Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound: 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (CAS: 2804046-33-9) Executive Summary The deployment of 6-azaindoles (pyrrolo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Compound: 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (CAS: 2804046-33-9)
Executive Summary
The deployment of 6-azaindoles (pyrrolo[2,3-c]pyridines) has revolutionized modern medicinal chemistry, offering a versatile bioisosteric alternative to traditional indole and purine systems[1]. 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine represents an advanced, synthetically primed building block. By strategically placing a reactive chlorine atom at the C5 position and an ethyl group at the N1 position, this scaffold allows for rapid, orthogonal late-stage functionalization. This application note details the mechanistic rationale, physicochemical advantages, and self-validating experimental protocols for integrating this building block into hit-to-lead optimization workflows, particularly for kinase and epigenetic targets.
Mechanistic Rationale & Structural Advantages
The structural architecture of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is engineered to solve common pharmacokinetic and synthetic bottlenecks in drug discovery:
N6 Pyridine Nitrogen (Bioisosterism): The introduction of a nitrogen atom at the 6-position of the indole core fundamentally alters the electronic distribution. It acts as a potent hydrogen bond acceptor, which is critical for mimicking the adenine ring of ATP in kinase hinge-binding regions[1]. Furthermore, this modification generally lowers lipophilicity and improves aqueous solubility compared to pure indoles[2].
C5-Chloro Activation: The chlorine atom is positioned adjacent to the electron-withdrawing N6 atom. This inductive effect significantly depletes electron density at the C5 carbon, lowering the activation energy required for oxidative addition by palladium catalysts[3]. This makes the C-Cl bond highly reactive in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
N1-Ethyl Group (Conformational Locking): Unsubstituted azaindoles suffer from ambient tautomerization, complicating Structure-Activity Relationship (SAR) interpretation[4]. The N1-ethyl group locks the tautomeric state, ensuring predictable receptor binding. Additionally, it removes a hydrogen bond donor, which often enhances passive membrane permeability and blood-brain barrier (BBB) penetration.
Physicochemical Profiling
Understanding the baseline physicochemical properties of the building block is crucial for predicting the ADME profile of the final active pharmaceutical ingredient (API).
Lysine-specific demethylase 1 (LSD1) is a critical epigenetic eraser overexpressed in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)[6]. Recent structure-guided drug design has identified pyrrolo[2,3-c]pyridines as a highly potent, reversible class of LSD1 inhibitors[7]. By replacing the standard pyridine ring of earlier inhibitors (e.g., GSK-354) with a bicyclic 1H-pyrrolo[2,3-c]pyridine, researchers achieved single-digit nanomolar potency. For instance, derivative LSD1-UM-109 demonstrated an IC50 of 3.1 nM against LSD1 enzymatic activity[8]. The 5-chloro-1-ethyl building block serves as an ideal starting point to rapidly synthesize analogous libraries via C5-aryl extension.
Kinase Inhibitors
Due to their structural homology to ATP, 6-azaindoles are heavily utilized in oncology for kinase inhibition[1]. The N6 atom forms a critical hydrogen bond with the backbone amide of the kinase hinge region, while the N1-alkyl group occupies the adjacent hydrophobic pocket.
Safety Note: 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is classified as a skin sensitizer (H317) and causes serious eye irritation (H319)[9]. All procedures must be conducted in a certified fume hood using appropriate PPE.
Objective: Replace the C5-chloro substituent with an aryl or heteroaryl group to probe the solvent-exposed channel of the target receptor.
Causality & Design: While aryl chlorides are typically sluggish in Suzuki couplings, the electron-deficient nature of the pyridine ring in the 6-azaindole core activates the C5-Cl bond[3]. We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, which is often rate-limiting for sterically hindered heterocyclic cross-couplings.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask, combine 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation.
Catalyst Addition: Under a positive flow of N₂, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and purge with N₂ for 5 minutes.
Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Self-Validation (QC System):
In-Process Control: Monitor the reaction via LC-MS. The protocol is validated when the starting material peak (m/z 181.0 [M+H]⁺) completely disappears, replaced by the product mass peak.
Post-Purification: Run ¹H NMR (CDCl₃). The disappearance of the C4-H singlet (typically shifted due to the adjacent chlorine) and the appearance of new aromatic multiplet signals confirm successful C5 functionalization.
Protocol B: Electrophilic C3 Bromination
Objective: Install a bromine atom at the C3 position to enable orthogonal dual-functionalization (e.g., subsequent Sonogashira coupling).
Causality & Design: The pyrrole ring of the azaindole is highly electron-rich, making it susceptible to electrophilic aromatic substitution[3]. Because the N1 position is protected by the ethyl group, competitive N-bromination is impossible, directing the electrophile (N-Bromosuccinimide) exclusively to the C3 position with near-perfect regioselectivity.
Step-by-Step Procedure:
Preparation: Dissolve 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) under an N₂ atmosphere.
Cooling: Cool the solution to 0 °C using an ice-water bath to prevent over-bromination.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes. Causality: Slow addition controls the exothermic electrophilic attack, preventing the formation of C2,C3-dibrominated byproducts.
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
Workup: Quench the reaction by pouring it into ice-cold water (20 mL). Extract the resulting precipitate with Dichloromethane (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.
Self-Validation (QC System):
Post-Purification: Run ¹H NMR (DMSO-d6). The defining validation metric is the complete disappearance of the characteristic C3-H proton singlet (typically found around 7.4–7.6 ppm). The retention of the C2-H singlet confirms regioselectivity.
Figure 2: Pharmacophoric mapping of the 6-azaindole scaffold within a generic kinase ATP-binding pocket.
References
Wang, M., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Medicinal Chemistry Letters, 2023, 14(10), 1389-1395. Available at:[Link]
Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024, 22(1), 33–56. Available at:[Link]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold and the Power of the Suzuki-Miyaura Cross-Coupling The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaf...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold and the Power of the Suzuki-Miyaura Cross-Coupling
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Consequently, derivatives of this core are integral to a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2] The ability to functionalize the 6-azaindole core at specific positions is paramount for the development of novel and potent drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, celebrated for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester building blocks.[3] This palladium-catalyzed carbon-carbon bond formation provides a powerful and versatile tool for the construction of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules. However, the application of this reaction to electron-rich, nitrogen-containing heterocycles, particularly those bearing a less reactive chloro-substituent, presents unique challenges such as catalyst inhibition and slow reaction kinetics.
This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling conditions specifically tailored for 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine. We will delve into the critical parameters influencing reaction success, from the choice of catalyst and ligand to the selection of the appropriate base and solvent system. Detailed, field-proven protocols are provided to empower researchers, scientists, and drug development professionals to effectively utilize this versatile transformation in their synthetic endeavors.
Understanding the Substrate: The Unique Reactivity of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
The successful Suzuki-Miyaura coupling of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine hinges on a nuanced understanding of its electronic and steric properties. The pyridine nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the chloro-substituent at the 5-position is less reactive towards oxidative addition compared to its bromo or iodo counterparts, necessitating more active catalytic systems. The ethyl group on the pyrrole nitrogen enhances solubility in organic solvents and can influence the electronic nature of the heterocyclic system.
Key Parameters for a Successful Suzuki-Miyaura Coupling
The optimization of a Suzuki-Miyaura reaction for a challenging substrate like 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine requires careful consideration of several key parameters:
Palladium Source and Ligand: The choice of the palladium source and, more critically, the phosphine ligand is paramount. For heteroaryl chlorides, bulky and electron-rich phosphine ligands are essential to promote the oxidative addition step and prevent catalyst deactivation. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional efficacy in the coupling of challenging heteroaryl chlorides.[4][5][6] The use of pre-formed palladium precatalysts, such as XPhos-Pd-G2, is often advantageous as they provide a reliable source of the active monoligated Pd(0) species in solution.[2]
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. For nitrogen-containing heterocycles, inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like hydroxides, which can promote side reactions. The hydration state of the base can also influence the reaction outcome.
Solvent System: The solvent must be capable of dissolving the reactants and the catalyst system while also being compatible with the reaction conditions. Aprotic polar solvents are commonly employed. Mixtures of solvents, such as 1,4-dioxane/water or THF/water, are frequently used to facilitate the dissolution of both the organic and inorganic components of the reaction.
Temperature: Due to the lower reactivity of the chloro-substituent, elevated temperatures, often in the range of 80-120 °C, are typically required to drive the reaction to completion. Microwave irradiation can be a valuable tool to accelerate the reaction and improve yields.[2][7]
Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids and their corresponding pinacol esters can be used as coupling partners. It is important to use a slight excess of the boronic acid derivative (typically 1.2-1.5 equivalents) to ensure complete consumption of the starting chloride.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Step 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
This step can be achieved through various published methods for the synthesis of the 6-azaindole core. One such method involves the reaction of a suitably substituted aminopyridine with a two-carbon synthon. For a comprehensive review of synthetic strategies for pyrrolo[2,3-c]pyridines, refer to the work by Voloshchuk and Ivonin (2024).[1]
Step 2: N-Ethylation of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
The N-alkylation of imidazopyridines, a related class of heterocycles, has been reported to proceed efficiently using an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[8]
Materials:
5-Chloro-1H-pyrrolo[2,3-c]pyridine
Ethyl iodide or Ethyl bromide
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a solution of 5-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
Stir the suspension at room temperature for 15 minutes.
Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the mixture.
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine with an Arylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine. Optimization of the reaction conditions, particularly the choice of ligand and temperature, may be necessary for specific arylboronic acids.
To a dry reaction vessel, add 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, XPhos Pd G2, and potassium phosphate.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).
Stir the reaction mixture at 100-120 °C. The reaction can also be performed under microwave irradiation at a similar temperature for a significantly reduced reaction time.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-ethyl-1H-pyrrolo[2,3-c]pyridine.
Data Presentation: A Guide to Reaction Optimization
The following table summarizes a set of recommended starting conditions and potential optimization pathways for the Suzuki-Miyaura coupling of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine.
Parameter
Recommended Starting Condition
Optimization Considerations
Rationale
Palladium Precatalyst
XPhos Pd G2 (2-5 mol%)
SPhos Pd G2, Pd₂(dba)₃ with XPhos or SPhos ligand
XPhos and SPhos are bulky, electron-rich ligands that are highly effective for coupling heteroaryl chlorides.[4][5][6] Precatalysts ensure the reliable formation of the active catalytic species.[2]
Base
K₃PO₄ (3 eq)
Cs₂CO₃, K₂CO₃
These bases are effective in promoting transmetalation without causing significant decomposition of the starting materials or products.
Solvent System
1,4-Dioxane/H₂O (4:1 to 10:1)
THF/H₂O, DMF/EtOH/H₂O
A mixed solvent system is often necessary to dissolve both the organic and inorganic reaction components.
Temperature
100-120 °C
Microwave irradiation at 100-140 °C
The less reactive C-Cl bond requires higher temperatures for efficient oxidative addition. Microwave heating can significantly reduce reaction times.[2][7]
Boronic Acid
Arylboronic Acid (1.5 eq)
Arylboronic acid pinacol ester
A slight excess of the boronic acid derivative drives the reaction to completion. Pinacol esters can offer improved stability and handling.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Conclusion: A Robust and Versatile Methodology
The Suzuki-Miyaura cross-coupling of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is a highly effective and versatile method for the synthesis of a diverse range of 5-aryl-6-azaindole derivatives. By leveraging modern palladium precatalysts in conjunction with bulky, electron-rich phosphine ligands, the challenges associated with the coupling of this heteroaryl chloride can be readily overcome. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic campaigns, ultimately accelerating the discovery and development of novel therapeutic agents.
References
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC. [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
Synthesis of pyrrolo [2, 3 - b] pyridines.
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link]
Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters. [Link]
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]
Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. [Link]
Strategy towards the synthesis of 7-substituted-6-azaindoles. ResearchGate. [Link]
Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PMC. [Link]
An Efficient Synthesis of Pyrrolo[2,3,4-kl]acridin-1-one Derivatives Catalyzed by l-Proline. Organic Letters. [Link]
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. Preprints.org. [Link]
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Suzuki–Miyaura C–C coupling reactions catalysed by a homogeneous and nanosilica supported palladium(ii) N-heterocyclic carbene complex derived from 3,5-di(1-imidazolyl)pyridine. New Journal of Chemistry. [Link]
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro‐1H‐pyrrolo[2,3‐c]pyridine employing low catalyst loading. Molecular Diversity. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. Organic Chemistry Portal. [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
Application Note: Preparation and Quality Control of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine Stock Solutions for High-Throughput Bioassays
Target Audience: Researchers, assay scientists, and drug development professionals. Objective: To provide a self-validating, causally-driven protocol for the formulation, handling, and storage of 5-Chloro-1-ethyl-1H-pyrr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, assay scientists, and drug development professionals.
Objective: To provide a self-validating, causally-driven protocol for the formulation, handling, and storage of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine stock solutions to ensure high-fidelity data in downstream in vitro pharmacological screening.
Introduction & Scientific Rationale
The compound 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine belongs to the 6-azaindole class of nitrogen-containing heterocycles. Due to their inherent molecular polarity, membrane permeability, and ability to act as potent hydrogen-bond donors/acceptors, 6-azaindoles are highly privileged pharmacophores in modern drug discovery [1]. They are frequently utilized as core scaffolds in the development of kinase inhibitors, bromodomain (BET) inhibitors, and central nervous system (CNS) therapeutics.
However, the lipophilic nature of the substituted pyrrolo-pyridine core presents distinct challenges in aqueous bioassays. Poor aqueous solubility can lead to micro-precipitation, artificially flattening dose-response curves and generating false negatives in high-throughput screening (HTS). To mitigate this, stock solutions must be prepared in high-purity, anhydrous dimethyl sulfoxide (DMSO) following stringent compound management protocols akin to those established by the National Center for Advancing Translational Sciences (NCATS) [2].
Physicochemical Profile
Understanding the physical properties of the compound is the first step in designing a robust dissolution strategy.
Property
Value
Causality / Experimental Implication
Chemical Name
5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Core scaffold dictates hydrophobic interactions.
CAS Number
2804046-33-9
Unique identifier for reagent procurement.
Molecular Formula
C₉H₉ClN₂
Halogenation increases lipophilicity (LogP).
Molecular Weight
180.64 g/mol
Required for precise molarity calculations.
Hazard Statements
H317, H319
Necessitates PPE (gloves, goggles) to prevent skin sensitization and eye irritation [3].
Target Stock Conc.
10 mM to 20 mM
Standard NCATS screening concentration; ensures optimal dilution into aqueous assay buffers [2].
Experimental Protocol: Stock Solution Preparation
This protocol outlines the preparation of a 10 mM master stock solution . Do not merely follow the steps; understand the thermodynamic and kinetic principles governing them.
Phase 1: Equilibration and Weighing
Causality: Cold reagents condense atmospheric moisture. Water introduced at this stage will lower the solubility limit of the azaindole in DMSO, leading to latent precipitation when the stock is subjected to freeze-thaw cycles.
Equilibration: Remove the solid 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine vial from desiccated storage and allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening.
Static Mitigation: Azaindole powders can carry static charge, causing them to repel from spatulas and analytical balance pans. Use an anti-static gun (ionizer) on the weighing boat prior to transfer.
Weighing: Accurately weigh the desired mass (e.g., 18.06 mg for a 10 mL stock) using a calibrated analytical balance (±0.1 mg precision). Transfer the powder to a chemically inert, low-bind polypropylene or glass vial.
Phase 2: Dissolution in Anhydrous DMSO
Causality: DMSO is highly hygroscopic. Using standard laboratory-grade DMSO will introduce water over time. Anhydrous DMSO (≥99.9% purity, packed under argon) must be used to maintain the solvation shell around the hydrophobic compound.
Volume Calculation: Calculate the exact volume of DMSO required using the formula:
Volume (mL) = Mass (mg) / [Molecular Weight (g/mol) × Target Concentration (M)]
(Example: 18.06 mg / (180.64 g/mol × 0.010 M) = 10.0 mL)
Solvent Addition: Pipette the calculated volume of anhydrous DMSO into the vial.
Agitation & Sonication: Vortex the vial for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.
Expert Insight: Do not heat the sonication bath above 30°C. Elevated temperatures can cause transient dissolution; the compound may crash out of solution once it returns to room temperature.
Phase 3: Aliquoting and Storage
Causality: Repeated freeze-thaw cycles degrade compound integrity through oxidation and moisture ingress. Aliquoting isolates the master stock from these environmental stressors.
Visual Inspection: Hold the vial against both a dark and light background to ensure a true, micelle-free solution. The liquid should be completely transparent.
Aliquoting: Dispense the master stock into single-use aliquots (e.g., 50 µL or 100 µL) into amber, low-bind microcentrifuge tubes. Amber tubes protect the halogenated compound from potential photolytic degradation.
Storage: Flush the headspace of the tubes with dry argon or nitrogen gas before sealing. Store immediately at -20°C (short-term) or -80°C (long-term, >1 month) [2].
Workflow Visualization
The following diagram illustrates the critical path from solid compound to assay-ready plates, highlighting the integration of Quality Control (QC) gates.
Caption: Workflow for the preparation and QC validation of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine stocks.
Quality Control & Validation
A protocol is only as trustworthy as its validation mechanisms. Before utilizing the 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine stock in high-value screening campaigns, the master solution must undergo analytical QC.
LC-MS (Liquid Chromatography-Mass Spectrometry): Dilute a 1 µL aliquot of the stock into 1 mL of Acetonitrile/Water (50:50). Run via LC-MS to confirm the exact mass (M+H⁺ expected at m/z ~181.05) and ensure the chromatographic purity is ≥95%. Compounds failing this threshold must be discarded or repurposed [2].
NMR (Nuclear Magnetic Resonance): For highly critical assays, an aliquot can be dissolved in DMSO-d6 to verify structural integrity and check for residual synthesis solvents that might be toxic to cell-based assays.
Kinetic Solubility Check: When diluting the DMSO stock into the final aqueous assay buffer (typically yielding a final DMSO concentration of 0.1% to 1%), measure the absorbance or use nephelometry to ensure no micro-precipitates form over the duration of the assay incubation period.
References
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. Available at:[Link]
National Center for Advancing Translational Sciences (NCATS). A Comprehensive Collection of Pain and Opioid Use Disorder Compounds for High-Throughput Screening and Artificial Intelligence-Driven Drug Discovery. ACS Pharmacology & Translational Science (2024). Available at:[Link]
Application
Application Note: Formulation Strategies for Dosing 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine in Preclinical Animal Models
Target Audience: Research Scientists, Preclinical Pharmacologists, and Formulation Chemists Document Type: Technical Protocol & Application Guide Executive Summary & Physicochemical Profiling The compound 5-Chloro-1-ethy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Preclinical Pharmacologists, and Formulation Chemists
Document Type: Technical Protocol & Application Guide
Executive Summary & Physicochemical Profiling
The compound 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (CAS: 2804046-33-9) is a highly versatile 6-azaindole building block. The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, GPR103 antagonists, and potent Lysine-Specific Demethylase 1 (LSD1) inhibitors[1][2].
When transitioning novel 6-azaindole derivatives from in vitro assays to in vivo animal models (e.g., C57BL/6 mice, Sprague-Dawley rats), formulation is a critical bottleneck. The physicochemical profile of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine presents specific challenges:
Weak Basicity: The pyridine-like nitrogen provides a site for protonation, but the electron-withdrawing C5-chloro group reduces its pKa, making simple acidic aqueous solutions insufficient for complete solubilization.
Lipophilicity: The N-ethyl substitution and the halogenated core drive up the partition coefficient (LogP), rendering the compound poorly soluble in standard aqueous buffers (e.g., PBS).
This application note provides field-proven, self-validating formulation strategies to achieve systemic exposure of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine and its complex derivatives in preclinical models.
Formulation Strategies: The Causality of Excipient Selection
To ensure scientific integrity and reproducible pharmacokinetics (PK), formulation vehicles must be matched to the route of administration.
Causality: IV dosing requires a 100% particulate-free solution to prevent fatal pulmonary embolisms in rodents. Due to the lipophilicity of the 5-chloro-1-ethyl substitution, aqueous buffers will fail. We employ a step-wise cosolvent approach using Dimethyl Sulfoxide (DMSO) as the primary solubilizer, followed by Polyethylene Glycol 400 (PEG400) to prevent precipitation upon aqueous dilution[3].
Standard IV Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.
Strategy B: Oral (PO) Administration (Suspension)
Causality: Oral efficacy studies often require high doses (10–50 mg/kg) that exceed the solubilization capacity of safe cosolvent limits. Instead of forcing a solution, a homogenous microsuspension is preferred. Carboxymethylcellulose sodium (CMC-Na) increases vehicle viscosity to prevent rapid settling, while Tween 80 acts as a wetting agent to lower the interfacial tension between the hydrophobic 6-azaindole particles and the aqueous phase[4].
Standard PO Vehicle: 0.5% CMC-Na / 0.2% Tween 80 in ultra-pure water.
This protocol yields a 2.0 mg/mL solution suitable for a 10 mg/kg dose at a 5 mL/kg dosing volume.
Weighing: Accurately weigh 20.0 mg of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine powder into a clean, sterile glass vial.
Primary Solubilization: Add 1.0 mL of molecular biology grade DMSO. Vortex vigorously for 60 seconds. Self-Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Cosolvent Addition: Add 4.0 mL of PEG400. Vortex for 2 minutes to ensure complete mixing of the organic phases.
Aqueous Dilution: Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously vortexing or stirring. Critical Step: Adding saline too quickly can cause localized crashing (precipitation) of the lipophilic compound.
Final Verification: Inspect the final 10 mL volume under a strong light source. It must remain optically clear. Filter through a 0.22 µm PTFE syringe filter prior to IV injection.
Protocol 2: Preparation of PO Suspension (0.5% CMC-Na / 0.2% Tween 80)
This protocol yields a 10.0 mg/mL suspension suitable for a 100 mg/kg dose at a 10 mL/kg dosing volume.
Vehicle Preparation: Dissolve 0.5 g of CMC-Na in 100 mL of heated (60°C) ultra-pure water. Stir until completely clear (can take 1-2 hours). Cool to room temperature, then add 0.2 mL of Tween 80. Mix thoroughly.
Wetting the API: Weigh 100.0 mg of the compound into a mortar or a glass vial. Add 50 µL of Tween 80 directly to the powder and triturate (grind) into a smooth, uniform paste. Causality: Pre-wetting prevents the hydrophobic powder from floating on the surface of the aqueous vehicle.
Suspension Building: Gradually add the 0.5% CMC-Na vehicle in 1 mL increments, grinding/vortexing continuously after each addition, until a final volume of 10.0 mL is reached.
Homogenization: Sonicate the suspension for 10 minutes. The resulting mixture should be a milky, uniform suspension without visible large clumps. Dose immediately, vortexing between each animal.
Bioanalytical Considerations for LC-MS/MS
When conducting PK studies, the excipients used in the formulation will enter the systemic circulation and can severely impact bioanalytical quantification. PEG400 and Tween 80 are notorious for causing significant ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5].
Mitigation Strategy: Ensure the bioanalytical extraction protocol utilizes Solid Phase Extraction (SPE) or a robust Liquid-Liquid Extraction (LLE) rather than simple protein precipitation, to wash away the PEG400 polymeric peaks before MS injection.
Quantitative Data Presentation
Table 1: Summary of Excipient Tolerability and Application in Rodent Models
Excipient
Function
Max Tolerated Vol% (IV)
Max Tolerated Vol% (PO)
LC-MS/MS Interference Risk
DMSO
Primary Solubilizer
10% - 20%
10%
Low
PEG400
Cosolvent
40% - 50%
100%
High (Ion Suppression)
Tween 80
Surfactant / Wetting
1% - 5%
5% - 10%
High (Late eluting peaks)
CMC-Na
Suspending Agent
N/A (Do not use IV)
0.5% - 1.0%
Low
HP-β-CD
Complexing Agent
20% - 30% (w/v)
20% - 40% (w/v)
Moderate
Mandatory Visualizations
Workflow: Formulation Decision Matrix
The following diagram outlines the logical decision tree for selecting the appropriate formulation vehicle based on the intended route of administration.
Caption: Decision tree for selecting preclinical formulation vehicles for 6-azaindole derivatives.
Pathway: In Vivo Pharmacokinetic Absorption
This diagram illustrates the physiological journey and systemic absorption of the formulated 6-azaindole compound following oral administration.
Caption: Pharmacokinetic absorption and distribution pathway of orally administered 6-azaindole suspensions.
References
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters.[Link]
GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines. PubMed / ResearchGate.[Link]
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. National Institutes of Health (NIH).[Link]
Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Analytical Chemistry - ACS Publications.[Link]
Application Note: Advanced Recrystallization and Purification Strategies for 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Executive Summary The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a highly privileged pharmacophore, extensively utilized in the design of kinase inhibitors and antiproliferative therapeutics due to its bioisosteric...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is a highly privileged pharmacophore, extensively utilized in the design of kinase inhibitors and antiproliferative therapeutics due to its bioisosteric relationship with indoles and purines 1. The derivative 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (CAS: 2804046-33-9) presents unique physicochemical challenges during downstream purification 2. This application note details a thermodynamically driven, self-validating anti-solvent recrystallization protocol designed to isolate this specific intermediate with >99.5% purity, avoiding the common pitfalls of "oiling out" and co-crystallization of structurally similar impurities.
Chemical Context & Thermodynamic Rationale
To design an effective purification system, one must understand the causality behind the molecule's intermolecular forces. Unsubstituted 1H-pyrrolo[2,3-c]pyridines possess a strong hydrogen bond donor at the N1 position, which readily forms N1-H···N6 hydrogen-bonded dimers in the crystal lattice .
However, the N1-ethylation in 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine completely abolishes this hydrogen bond donor capacity. Consequently, the crystal lattice energy is primarily driven by
π−π
stacking of the heteroaromatic rings and potential halogen bonding from the C5-chlorine. This structural modification drastically increases the molecule's lipophilicity. It becomes highly soluble in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) while exhibiting near-zero solubility in aliphatic hydrocarbons (e.g., heptane, hexanes).
This stark differential solubility is the thermodynamic basis for selecting an Ethyl Acetate / Heptane anti-solvent crystallization approach . Attempting to crystallize alkylated azaindoles in highly polar protic mixtures (like Ethanol/Water) frequently depresses the melting point of the solute-solvent mixture below the crystallization temperature, leading to liquid-liquid phase separation, commonly known as "oiling out" [[3]]().
Quantitative Data: Solvent Screening Matrix
Prior to finalizing the protocol, a solvent screening matrix was executed to determine the optimal metastable zone width (MSZW) and recovery yields.
Solvent System
Ratio (v/v)
Solubility (60°C)
Solubility (5°C)
Crystal Habit
Recovery Yield
Ethyl Acetate / Heptane
1:3
High (>150 mg/mL)
Low (<5 mg/mL)
Prismatic
85 - 90%
Dichloromethane / Hexanes
1:4
Very High
Low
Fine powder
80 - 85%
Ethanol / Water
1:1.5
Moderate
Low
Amorphous / Oils
< 50%
Isopropanol
Single
High
Moderate
Granular
60 - 65%
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the self-validating crystallization process.
Figure 1: Self-validating anti-solvent crystallization workflow for the 6-azaindole derivative.
Step-by-Step Self-Validating Protocol
Safety Note: 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is classified as a skin sensitizer (H317) and causes serious eye irritation (H319). All manipulations must be performed in a certified chemical fume hood using appropriate PPE 2.
Phase 1: Dissolution and Clarification
Weighing: Accurately weigh the crude 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Solvent Addition: Suspend the crude solid in Ethyl Acetate (EtOAc) at a ratio of 5 to 7 volumes (v/w).
Thermal Dissolution: Heat the suspension to 60°C under continuous stirring until complete dissolution is achieved. Causality: Heating increases the kinetic energy of the system, breaking the
π−π
stacking of the crude lattice and fully solvating the lipophilic molecule.
Clarification: Perform a hot gravity filtration through a pre-warmed sintered glass funnel (porosity 3) to remove mechanical impurities, dust, and insoluble polymeric byproducts.
Phase 2: Anti-Solvent Titration & Nucleation
Temperature Maintenance: Transfer the clarified filtrate to a clean crystallization vessel and maintain the temperature at 60°C.
Titration: Begin dropwise addition of the anti-solvent (n-Heptane) at a controlled rate of 1 volume per 10 minutes.
Cloud Point: Continue the addition until the metastable zone is breached, indicated by a persistent slight turbidity (cloud point). Causality: The aliphatic nature of heptane sharply decreases the solvent mixture's dielectric constant, forcing the lipophilic 6-azaindole out of solution 3.
Seeding: Once turbid, add 0.5% (w/w) of pure 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring controlled crystal growth and preventing the compound from oiling out.
Phase 3: Self-Validation (Mother Liquor Assay)
Controlled Cooling: Cool the mixture at a precise ramp rate of 0.5°C/min down to 5°C. Hold at 5°C for 2 hours to allow for Ostwald ripening.
Self-Validation Checkpoint: Before proceeding to filtration, extract a 100 µL aliquot of the mother liquor. Dilute with acetonitrile and analyze via RP-HPLC (UV 254 nm).
Logic: The protocol validates itself here. If the peak area of the target compound in the mother liquor accounts for >5% of the theoretical yield, thermodynamic equilibrium has not been reached. The operator must either extend the maturation time at 5°C or slowly add an additional 1-2 volumes of cold heptane to force further precipitation.
Phase 4: Isolation and Drying
Filtration: Collect the crystalline product via vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with 2 volumes of pre-chilled (0°C) heptane. Causality: Cold heptane displaces residual EtOAc and washes away surface-bound impurities without dissolving the purified crystal lattice 3.
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvents.
Quality Control & Validation Metrics
To ensure the trustworthiness of the final API intermediate, the following QC parameters must be met:
Parameter
Acceptance Criteria
Analytical Method
Causality / Rationale
Purity
> 99.5% (a/a)
RP-HPLC (UV 254 nm)
Ensures complete removal of des-chloro or over-alkylated structural isomers.
Residual Solvent
EtOAc < 5000 ppmHeptane < 5000 ppm
GC-FID (Headspace)
Validates the efficiency of the vacuum drying phase and ensures downstream reaction compatibility.
Mother Liquor Loss
< 5% of total mass
HPLC Assay
Acts as the self-validating checkpoint for crystallization completion.
Appearance
Off-white to white crystalline powder
Visual Inspection
Discoloration (yellow/brown) indicates trapped oxidation byproducts within the lattice.
References
[1] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines
Source: Journal of Organic and Pharmaceutical Chemistry (via ResearchGate)
URL: [Link]
[2] 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine Safety Data and Hazard Identification
Source: Matrix Scientific
URL: [Link]
Technical Support Center: Solubility Enhancement for 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, methodologies, and FAQs for improving the aqueous solubility of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, methodologies, and FAQs for improving the aqueous solubility of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine.
Mechanistic Overview
As a functionalized 6-azaindole, 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine presents specific physicochemical challenges. The molecule features a highly lipophilic core driven by the 1-ethyl and 5-chloro substituents, resulting in high crystal lattice energy and poor aqueous solvation. However, the 6-azaindole framework contains a basic pyridine nitrogen[1]. While the unsubstituted 6-azaindole nitrogen has a pKa of ~7.95[2], the strongly electron-withdrawing inductive effect of the adjacent 5-chloro substituent significantly attenuates this basicity, lowering the estimated pKa to approximately 3.0–4.5. This structural nuance dictates our two primary solubility enhancement workflows: targeted salt formation using strong acids and cyclodextrin inclusion complexation.
Caption: Decision tree for selecting solubility enhancement strategies based on physicochemical properties.
Module 1: Salt Screening & Selection
Causality & Rationale:
By reacting the basic nitrogen with an acid that has a pKa at least 2 units lower than the conjugate acid of the base (the
Δ
pKa
≥
2 rule), we can form a stable, highly soluble salt[3]. Because the 5-chloro group suppresses the basicity of the nitrogen, weak acids (like citric or tartaric acid) will likely fail to protonate the molecule. Therefore, strong counterions with a pKa < 1, such as hydrochloric acid (HCl), methanesulfonic acid (mesylate), and
p
-toluenesulfonic acid (tosylate), are the required candidates[4].
Protocol: Miniaturized 96-Well Plate Salt Screening
This self-validating protocol minimizes API consumption while screening multiple strong counterions across various solvent systems[5].
API Preparation: Dissolve the 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine free base in a volatile, moderately polar organic solvent (e.g., THF or acetone) to a concentration of 10 mg/mL.
Dispensing: Dispense 100 µL of the API solution into each well of a 96-well glass plate (yielding 1 mg API per well).
Counterion Addition: Add 1.05 molar equivalents of selected strong counterions (HCl, methanesulfonic acid, sulfuric acid) dissolved in methanol to the respective wells[4].
Evaporation & Crystallization: Evaporate the solvents slowly at room temperature under a gentle stream of nitrogen to promote nucleation.
Equilibration: Add 100 µL of an antisolvent (e.g., heptane or MTBE) to induce precipitation.
Validation: Harvest the resulting solids. Confirm salt formation and crystallinity using Powder X-Ray Diffraction (PXRD). Verify the 1:1 stoichiometry and ensure the ethyl/chloro groups remain intact using
1
H-NMR[5].
Troubleshooting & FAQs
Q: My salt screening resulted in oils or gums instead of crystals. How do I fix this?A: This phenomenon, known as "oiling out," occurs when the salt has a lower melting point than the solvent's boiling point, or when the lipophilic ethyl group prevents rigid crystal packing.
Solution: Switch to a less polar crystallization solvent system (e.g., ethyl acetate/heptane), lower the temperature gradually (0.1°C/min), or utilize a more rigid, bulky counterion like tosylate to increase the crystal lattice energy.
Q: The HCl salt formed successfully but is highly hygroscopic. What is the next step?A: Hygroscopicity is common with chloride salts of lipophilic bases. If the HCl salt deliquesces at >75% Relative Humidity, switch to the mesylate or sulfate salt, which often exhibit better solid-state stability and lower moisture uptake[4].
Module 2: Cyclodextrin Inclusion Complexation
Causality & Rationale:
If salt formation yields chemically unstable products or is insufficient for the target formulation (e.g., liquid parenterals), inclusion complexation is the optimal alternative. The highly lipophilic 5-chloro and 1-ethyl substituents exhibit strong binding affinity for the hydrophobic internal cavity of modified cyclodextrins like Hydroxypropyl-
β
-Cyclodextrin (HP-
β
-CD) or Sulfobutylether-
β
-Cyclodextrin (SBE-
β
-CD)[6]. This host-guest interaction shields the hydrophobic core from the aqueous environment, drastically increasing apparent solubility without altering the API's covalent structure.
Caption: Step-by-step workflow for the preparation and isolation of cyclodextrin inclusion complexes.
Protocol: Co-Solvent Evaporation & Lyophilization
Phase Solubility Study: Before scale-up, perform a Higuchi-Connors phase solubility study. Add excess API to aqueous solutions containing increasing concentrations of HP-
β
-CD (0 to 100 mM). Agitate for 48 hours, filter, and analyze via HPLC to determine the stability constant (
K1:1
)[7].
Complex Preparation: Dissolve the API in a minimal amount of ethanol. Dissolve the calculated molar equivalent of HP-
β
-CD in purified water.
Mixing: Slowly add the API organic solution dropwise to the aqueous CD solution under continuous magnetic stirring.
Equilibration: Stir the mixture in the dark at 25°C for 24 hours to ensure complete thermodynamic equilibration of the host-guest complex[7].
Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.
Lyophilization: Filter the remaining aqueous solution through a 0.45 µm membrane to remove any uncomplexed, precipitated API. Freeze the filtrate at -80°C, then lyophilize for 48 hours to obtain the solid inclusion complex[8].
Troubleshooting & FAQs
Q: The phase solubility diagram shows an
AL
type curve, but the overall solubility increase is minimal. Why?A: An
AL
type curve indicates a 1:1 complex is forming, but a low slope means the binding affinity is weak. The rigid planar structure of the pyrrolo[2,3-c]pyridine core might not be inserting deeply into the cavity.
Solution: Switch to an ionizable cyclodextrin like SBE-
β
-CD and lower the pH of the complexation medium to ~3.0. This protonates the pyridine nitrogen, allowing the system to leverage both hydrophobic inclusion of the ethyl/chloro groups and electrostatic interactions with the negatively charged sulfobutyl ether groups[6].
Data Presentation: Comparative Solubility Matrix
The following table summarizes the expected quantitative improvements based on empirical data from similar poorly soluble, basic nitrogenous heterocyclic compounds undergoing these specific workflows[4][5][6].
Formulation Strategy
Solid State Form
Expected Aqueous Solubility (mg/mL)
Fold Increase vs. Free Base
Stability / Formulation Notes
Free Base (Control)
Crystalline
< 0.01
1x
High lattice energy, poor dissolution rate.
HCl Salt
Crystalline
0.3 - 0.5
~45x
Good oral bioavailability; potential for common-ion effect in gastric fluid.
Mesylate Salt
Crystalline
1.0 - 2.5
~100x+
Highly soluble; requires monitoring for hygroscopicity during storage.
HP-
β
-CD Complex
Amorphous
5.0 - 10.0
~500x+
Excellent for parenteral or liquid oral formulations; masks bitter taste.
References
[4] Paulekuhn, G. S., Dressman, J. B., & Saal, C. Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Pharmazie, 2013. URL: 4
[5] Sharma, A., et al. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega (via PMC), 2018. URL: 5
[3] Sharma, A., et al. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 2018. URL: 3
[8] Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics (via PMC). URL: 8
[6] Szabo, Z. I., et al. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI, 2025. URL: 6
[7] Aigner, Z., et al. General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate, 2022. URL: 7
[1] Pharmacologically important molecules with azaindole framework. ResearchGate. URL: 1
[2] Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. URL: 2
Technical Support Center: Troubleshooting Low Yields in 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine Synthesis
Executive Summary The synthesis of 5-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine involves the late-stage N-alkylation of the 6-azaindole core. While the 6-azaindole framework is a privileged scaffold in drug discovery—parti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 5-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine involves the late-stage N-alkylation of the 6-azaindole core. While the 6-azaindole framework is a privileged scaffold in drug discovery—particularly in the design of kinase inhibitors[1]—its functionalization is notoriously challenging. Researchers frequently encounter low isolated yields during the ethylation step due to poor regioselectivity (N1 vs. N6 alkylation), incomplete deprotonation, or reagent degradation[2].
This guide provides a mechanistic breakdown of these failures and offers a self-validating protocol to ensure high-yielding, regioselective N1-alkylation.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the root cause of your low yield based on your crude LC-MS or TLC analysis.
Troubleshooting workflow for diagnosing and resolving low yields in 6-azaindole N-alkylation.
Technical Q&A: Mechanistic Troubleshooting
Q1: Why am I observing multiple alkylated products instead of just the N1-ethylated target?A: The 6-azaindole core possesses two competing nucleophilic sites: the pyrrole nitrogen (N1) and the pyridine nitrogen (N6)[2]. While the 5-chloro substituent inductively withdraws electron density (slightly deactivating N6), N6 remains sufficiently nucleophilic to undergo alkylation if N1 is not fully deprotonated. If you use a weak base (e.g., K₂CO₃) or wet solvent, an equilibrium exists where the neutral azaindole is present. The neutral N6 can attack the ethyl halide, forming a highly polar N6-ethylpyridinium salt. This salt is often lost in the aqueous workup, manifesting as a "low yield" of your target compound.
Causality Fix: Ensure complete, irreversible deprotonation of N1 to the azaindolate anion using a strong base like NaH. The negatively charged N1 is vastly more nucleophilic than N6, kinetically driving the reaction to the desired regioisomer.
Q2: I am using NaH in DMF, but my starting material is not fully consumed. What is the mechanistic failure?A: Sodium hydride is highly moisture-sensitive. Upon exposure to atmospheric moisture, it rapidly degrades into sodium hydroxide (NaOH). The pKa of the pyrrole N-H in 5-chloro-1H-pyrrolo[2,3-c]pyridine is approximately 14–15. NaOH (pKa of conjugate acid H₂O ~ 15.7) is not strong enough to drive the deprotonation to completion irreversibly.
Causality Fix: Use a fresh bottle of NaH (60% dispersion in mineral oil) and strictly anhydrous DMF. A self-validating check is to observe hydrogen gas (H₂) evolution immediately upon adding NaH to the azaindole solution. If no bubbling occurs, your base has degraded and the reaction will fail.
Q3: Should I use ethyl iodide (EtI) or ethyl bromide (EtBr) for this alkylation?A: While EtI is more electrophilic due to iodide being a superior leaving group, it is highly prone to photolytic degradation, releasing free iodine (I₂). Free iodine can cause oxidative side reactions or halogenation of the electron-rich pyrrole ring, drastically reducing your yield[3].
Causality Fix: EtI is preferred for maximum conversion, but it must be passed through a short pad of basic alumina prior to use if the reagent has a yellow/brown tint. Alternatively, use EtBr with a catalytic amount of tetrabutylammonium iodide (TBAI) to generate EtI in situ.
Quantitative Data: Optimization of Base and Solvent Parameters
The table below summarizes the causality between reaction conditions and the resulting yield, demonstrating why specific parameters must be strictly controlled.
Do not treat this protocol as a simple recipe; observe the built-in validation checks at each step to guarantee the chemical state of your reaction.
1. System Preparation:
Flame-dry a 50 mL two-neck round-bottom flask under vacuum. Backfill with Argon (repeat 3x).
2. Substrate Dissolution:
Add 5-chloro-1H-pyrrolo[2,3-c]pyridine (1.00 g, 6.55 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.
3. Irreversible Deprotonation:
Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 314 mg, 7.86 mmol, 1.2 eq) in three portions.
Validation Check: You MUST observe vigorous bubbling (H₂ gas evolution). The solution will typically transition from colorless to a deep yellow/orange hue, indicating the successful formation of the azaindolate anion. If no bubbling occurs, abort the reaction; your NaH is compromised.
4. Maturation:
Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes to ensure complete deprotonation.
5. Electrophile Addition:
Re-cool the flask to 0 °C. Add freshly purified Ethyl Iodide (0.58 mL, 7.20 mmol, 1.1 eq) dropwise over 5 minutes via syringe.
6. Reaction Monitoring:
Stir at room temperature for 2 hours.
Validation Check: Quench a 10 µL aliquot in water/EtOAc and spot the organic layer on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material (lower Rf) should be completely absent, replaced by a single major spot (higher Rf).
7. Quench and Extraction:
Cool to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (20 mL) dropwise. Extract with EtOAc (3 x 20 mL).
8. DMF Removal:
Wash the combined organic layers with 5% aqueous LiCl solution (3 x 20 mL). Mechanistic note: This step is critical; LiCl selectively partitions DMF into the aqueous phase, preventing it from co-eluting and artificially inflating your crude yield. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References
BenchChem. "Technical Support Center: Selective N-Alkylation of Indoles." BenchChem Tech Support.
Baelen et al. "Selective N7 Alkylation of 7-Azaindazoles." The Journal of Organic Chemistry (2020).
"The Azaindole Framework in the Design of Kinase Inhibitors." PMC - NIH.
"Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068." ACS Publications (2014).
Technical Support Center: Preventing Oxidative Degradation of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that 6-azaindoles (pyrrolo[2,3-c]pyridines) are highly privileged pharmacophores used extensively in the developm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that 6-azaindoles (pyrrolo[2,3-c]pyridines) are highly privileged pharmacophores used extensively in the development of kinase inhibitors and other targeted therapeutics[1]. However, the electron-rich nature of the pyrrole ring combined with the basicity of the pyridine nitrogen makes 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine particularly susceptible to oxidative degradation during storage and handling[2].
This guide provides a deep mechanistic understanding of these degradation pathways, field-proven troubleshooting strategies, and self-validating storage protocols to ensure the absolute integrity of your compound.
Mechanistic Understanding of Oxidative Degradation
To prevent degradation, we must first understand the causality of the molecule's failure modes. When 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is exposed to ambient oxygen, UV light, or trace transition metals, it typically degrades via two distinct oxidative pathways:
Pyridine N-Oxidation (Pathway 1): The nitrogen at the 6-position of the pyrrolo[2,3-c]pyridine core is a prime target for electrophilic oxygen species, leading to the formation of a 6-N-oxide derivative[1].
Pyrrole C2/C3 Oxidation (Pathway 2): The C2-C3 double bond of the pyrrole ring is highly electron-dense. Radical-mediated oxidation or singlet oxygen attack at these positions cleaves the aromaticity of the pyrrole, yielding an azaisatin (2,3-dione) derivative[3].
Mechanistic pathways of oxidative degradation and targeted preventive interventions.
Standard Operating Procedure (SOP): Self-Validating Storage Protocol
To guarantee the stability of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, do not rely on standard ambient storage[2]. Implement the following step-by-step methodology. This protocol is designed as a self-validating system —meaning the success of the storage condition can be empirically verified at any time.
Step 1: Aliquoting and Lyophilization
Action: If the compound was previously in solution, lyophilize it completely. Divide the bulk powder into single-use aliquots (e.g., 5–10 mg) in amber borosilicate glass vials.
Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air introduce condensation (moisture) and oxygen. Single-use aliquots prevent cumulative oxidative stress. Amber glass blocks UV radiation, preventing radical initiation at the C2/C3 bond[3].
Validation: Weigh the vial empty, then with the aliquot. A stable mass over time confirms the absence of hygroscopic moisture absorption.
Step 2: Inert Gas Purging (Argon)
Action: Purge the headspace of each vial with a gentle stream of high-purity Argon gas for 15–20 seconds before sealing with a PTFE-lined cap.
Causality: Argon is denser than Nitrogen and ambient air. It sinks to the bottom of the vial, creating a protective, inert blanket directly over the solid API, physically displacing the oxygen required for N-oxide and azaisatin formation.
Validation: Run an initial HPLC-UV analysis at 245 nm[4]. A properly purged vial will show zero increase in the M+16 (N-oxide) or M+32 (dione) peaks when re-tested after 30 days.
Step 3: Cryogenic Storage
Action: Store the sealed, Argon-purged vials in a desiccator box within a -20°C or -80°C freezer.
Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the kinetic rate of oxidative reactions.
Validation: Include a humidity indicator card inside the desiccator box. If the card remains blue (dry), the system is validated against hydrolytic and moisture-accelerated oxidative degradation.
Troubleshooting Guide & FAQs
Q1: My compound changed from an off-white powder to a yellowish/brown solid. What happened, and how do I verify it?A1: Color changes in azaindoles almost universally indicate the formation of highly conjugated degradants, specifically the C2/C3 oxidized azaisatin (2,3-dione) derivatives[3].
Troubleshooting Step: Perform LC-MS analysis. Look for a mass shift of +32 Da (addition of two oxygen atoms). If confirmed, the batch is compromised and must be repurified via flash chromatography (silica gel, eluting with an EtOAc/Hexane gradient) before use in sensitive assays.
Q2: I detected an M+16 degradant in my LC-MS trace. Can I recover the pure 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine?A2: Yes. An M+16 shift indicates the formation of the 6-N-oxide[1]. Because this is a reversible oxidation state, you can chemically reduce the N-oxide back to the parent compound.
Recovery Workflow: Dissolve the degraded batch in glacial acetic acid. Add 10 equivalents of Zinc dust in portions. Heat to 80°C under nitrogen for 1.5 hours. Filter the insoluble zinc, neutralize the filtrate, and extract with dichloromethane[5].
Q3: What is the recommended solvent for making stock solutions to minimize degradation during active experiments?A3: Use anhydrous, degassed DMSO or DMF. However, be aware that DMSO can act as a mild oxidant under acidic conditions[3].
Best Practice: Prepare solutions immediately before use. If solution storage is unavoidable, limit it to <24 hours at 4°C, as azaindole-like structures degrade rapidly in solution at room temperature[4].
Quantitative Stability Data
The following table summarizes the expected stability of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine under various environmental conditions, emphasizing the critical need for strict storage protocols.
Storage Condition
Atmosphere
Light Exposure
Estimated Shelf-Life (Purity >98%)
Primary Degradation Risk
Room Temp (25°C)
Ambient Air
Ambient Light
< 1 week
Azaisatin formation (UV/O2 driven)
Room Temp (25°C)
Argon Purged
Dark (Amber)
1–2 months
Slow N-oxidation
Refrigerated (4°C)
Ambient Air
Dark (Amber)
3–6 months
Condensation/Moisture degradation
Freezer (-20°C)
Argon Purged
Dark (Amber)
> 2 years
Negligible
References
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines
Source: Journal of Organic and Pharmaceutical Chemistry (via researchgate.net)
URL:[1]
Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions
Source: Pharmaceuticals (via nih.gov)
URL:[4]
5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine Safety Data
Source: Matrix Scientific (via 1int.co.uk)
URL:[2]
Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing
Source: Journal of Medicinal Chemistry (via nih.gov)
URL:[5]
An improved preparation of isatins from indoles
Source: ARKIVOC (via semanticscholar.org)
URL:[3]
Resolving regioselectivity issues in pyrrolo[2,3-c]pyridine N-ethylation reactions
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently assist researchers in navigating the complex ambient reactivity of the 6-azaindole (pyrrolo[2,3-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently assist researchers in navigating the complex ambient reactivity of the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold.
The core challenge in the N-ethylation of pyrrolo[2,3-c]pyridine stems from the presence of two distinct nitrogen atoms: the pyrrole nitrogen (N1) and the pyridine nitrogen (N6). Because the N1 lone pair is delocalized into the aromatic
π
-system, the N6 lone pair is inherently more nucleophilic under neutral conditions[1]. However, deprotonation of N1 drastically alters this dynamic, making the resulting pyrrolide anion the dominant nucleophile[2].
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.
Part 1: Quantitative Reference Data
Understanding the physicochemical properties of the two nitrogen centers is critical for designing a regioselective experiment. The table below summarizes the key parameters dictating N1 vs. N6 reactivity.
Q1: Why am I getting a 60:40 mixture of N1 and N6 ethylated products when using
K2CO3
and ethyl iodide?Causality & Solution: Potassium carbonate is a relatively weak base in organic solvents. Incomplete deprotonation of the N1 proton means a significant population of the neutral pyrrolo[2,3-c]pyridine remains in solution. Since the N6 lone pair is highly nucleophilic in the neutral state, the electrophile will readily attack N6, leading to a frustrating mixture of N1-ethyl and N6-ethyl products[2][3].
Fix: Switch to a stronger base like Sodium Hydride (NaH) to ensure 100% quantitative formation of the pyrrolide anion before adding the electrophile.
Q2: I need to synthesize the N6-ethylpyridinium salt exclusively. How do I prevent N1 alkylation?Causality & Solution: To target N6, you must exploit its inherent nucleophilicity while keeping N1 protonated (and thus non-nucleophilic). Avoid bases entirely.
Fix: Run the reaction under neutral conditions using a highly reactive electrophile (e.g., ethyl triflate or ethyl iodide) in a solvent like dichloromethane (DCM) or acetonitrile at room temperature. The N6 nitrogen will readily undergo quaternization[1].
Q3: My N1-ethylation using NaH/DMF gave poor yields and unreacted starting material. What went wrong?Causality & Solution: Two factors usually cause this: moisture and electrophile volatility. DMF is highly hygroscopic; trace water will quench the NaH, preventing complete deprotonation of N1. Furthermore, ethyl iodide is volatile (bp ~72 °C) and light-sensitive.
Fix: Use strictly anhydrous DMF. Cool the reaction to 0 °C during the addition of ethyl iodide to prevent evaporative loss, and protect the reaction flask from ambient light.
Troubleshooting workflow for resolving N1/N6 regioisomeric mixtures.
Part 3: Step-by-Step Methodologies
Protocol A: Regioselective N1-Ethylation of Pyrrolo[2,3-c]pyridine
Objective: Isolate >95% N1-ethyl-pyrrolo[2,3-c]pyridine via complete thermodynamic deprotonation.
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
Self-Validation Check: Immediate hydrogen gas evolution indicates the successful formation of the highly nucleophilic pyrrolide anion.
Equilibration: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
Alkylation: Re-cool the flask to 0 °C. Add ethyl iodide (1.5 equiv) dropwise. Protect the flask from light using aluminum foil.
Completion: Stir at room temperature for 2-4 hours. Monitor consumption of the starting material via LCMS.
Workup: Quench carefully with saturated aqueous
NH4Cl
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over
Na2SO4
, concentrate, and purify via flash chromatography.
Objective: Synthesize N6-ethyl-pyrrolo[2,3-c]pyridinium iodide via neutral nucleophilic attack.
Preparation: Dissolve pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DCM or Acetonitrile (0.1 M).
Alkylation: Add ethyl iodide (2.0 equiv) at room temperature. Do not add any base.
Reaction: Stir the mixture at 40 °C (if using DCM) or 60 °C (if using MeCN) for 12-24 hours.
Mechanistic Insight: The orthogonal lone pair on N6 attacks the electrophile, forming a highly polar salt[1].
Isolation: The N6-ethylpyridinium salt typically precipitates directly from the reaction mixture.
Self-Validation Check: The appearance of a crystalline solid in the previously homogenous solution indicates successful quaternization. Collect the product via vacuum filtration and wash with cold DCM.
Mechanistic bifurcation of N1 vs N6 ethylation based on base selection and lone pair availability.
Part 4: References
Wipf Group. "Special Topics: Heterocyclic Chemistry - Structural and electronic properties of Azaindoles." University of Pittsburgh. 1
Wang et al. "Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068." ACS Publications.3
ChemRxiv. "Synthesis of 6-azaindoles via electrophilic[4+1]-cyclization of 3-amino-4-methyl pyridines." 2
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Welcome to the Technical Support Center for the bioanalysis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine . This heterocyclic small molecule—characterized by its basic azaindole core and lipophilic chloro/ethyl substitue...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the bioanalysis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine . This heterocyclic small molecule—characterized by its basic azaindole core and lipophilic chloro/ethyl substituents—presents unique challenges during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification.
Because it readily protonates in positive Electrospray Ionization (ESI+), it is highly susceptible to ion suppression caused by co-eluting endogenous matrix components (like phospholipids and salts) competing for charge in the ESI droplet[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each solution to ensure analytical robustness.
Diagnostic Workflow
Before altering your method, you must systematically identify and quantify the matrix effect. The following self-validating workflow ensures that any modifications made to sample preparation or chromatography are driven by empirical data rather than guesswork.
Diagnostic and mitigation workflow for LC-MS/MS matrix effects.
Frequently Asked Questions (Troubleshooting)
Q1: Why is the signal for 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine fluctuating wildly between different lots of plasma?
Causality: This is a classic symptom of lot-to-lot matrix variation causing variable ion suppression. 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine relies on protonation at the basic pyridine nitrogen to form an
[M+H]+
ion. During the ESI desolvation process, co-eluting endogenous lipids (which vary in concentration depending on the subject's diet or biology) compete with your analyte for the limited excess charge and surface area of the droplets[2]. If the matrix components outcompete the analyte, the signal is suppressed[1].
Q2: How can I shift my analyte out of the "suppression zone"?
Causality: The lipophilic nature of the 5-chloro and 1-ethyl groups means this molecule often elutes in the middle-to-late stages of a reversed-phase C18 gradient (e.g., 40–60% organic). Unfortunately, this is exactly where highly suppressive lysophosphatidylcholines elute.
Solution: Alter the chromatographic selectivity. Because the pyrrolo[2,3-c]pyridine core is aromatic and electron-rich, switching from a standard C18 column to a Biphenyl or Pentafluorophenyl (PFP) column will exploit
π−π
interactions. This orthogonal retention mechanism will shift the retention time of your analyte relative to the aliphatic phospholipids, effectively moving it out of the suppression zone[3].
Q3: Which sample preparation method provides the cleanest extract for this basic heterocycle?
Causality: Simple Protein Precipitation (PPT) with acetonitrile removes proteins but leaves nearly 100% of endogenous phospholipids in the extract, leading to severe suppression[4]. Because 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine contains a basic nitrogen, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . At a low pH, the analyte is positively charged and binds strongly to the cation-exchange resin. You can then aggressively wash the sorbent with 100% organic solvent to strip away neutral lipids before eluting the target analyte with a high-pH organic solvent.
Quantitative Comparison of Sample Preparation Methods
The table below summarizes the expected performance of different extraction techniques for this molecule based on matrix factor (MF) calculations. An MF of 1.0 indicates zero matrix effect; MF < 1.0 indicates suppression[5].
Sample Preparation Method
Analyte Recovery (%)
Matrix Factor (MF)
Phospholipid Removal Efficiency
Recommended Use Case
Protein Precipitation (PPT)
92 - 98%
0.45 (Severe Suppression)
< 5%
Early discovery (high throughput, low sensitivity)
Liquid-Liquid Extraction (LLE)
75 - 85%
0.78 (Moderate Suppression)
~ 60%
When SPE is cost-prohibitive; requires non-polar solvents
Phospholipid Removal Plates
88 - 95%
0.85 (Mild Suppression)
> 95%
Routine bioanalysis with standard C18 chromatography
Mixed-Mode SPE (MCX)
85 - 90%
0.98 (Negligible)
> 99%
Regulated clinical trials requiring maximum robustness
Step-by-Step Experimental Protocols
To build a self-validating analytical method, you must empirically prove that matrix effects have been eliminated or compensated for. Execute the following protocols in sequence.
This protocol visualizes exactly where in your chromatogram the matrix is causing ionization interference[4].
Hardware Setup: Install a zero-dead-volume T-piece connector between the analytical LC column outlet and the MS ion source inlet.
Infusion: Connect a syringe pump to the third port of the T-piece. Fill the syringe with a neat solution of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (e.g., 100 ng/mL in 50:50 Water:Acetonitrile).
Establish Baseline: Set the syringe pump to a continuous flow of 10 µL/min. Turn on the MS and monitor the specific MRM transition for your analyte. Wait until a stable, elevated baseline signal is achieved.
Injection: Inject an extracted blank biological matrix sample (e.g., blank plasma processed via your chosen sample prep method) onto the LC column and run your standard gradient.
Data Interpretation: Observe the MS chromatogram. Any significant dips (valleys) in the steady baseline indicate regions of ion suppression caused by eluting matrix components[6]. If your analyte's retention time falls within a valley, you must alter the chromatography or sample prep.
Once you have optimized your method, quantify the residual matrix effect to ensure it falls within regulatory guidelines (typically an IS-normalized MF variance of <15%)[5].
Prepare Set 1 (Neat Standards): Spike 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine and your Internal Standard (preferably a Stable Isotope-Labeled IS, SIL-IS) into the final reconstitution solvent at Low, Medium, and High QC concentrations.
Prepare Set 2 (Post-Extraction Spikes): Extract blank matrix from 6 independent lots (e.g., 6 different human plasma donors). After extraction, spike the analyte and IS into the resulting extracts at the exact same concentrations as Set 1.
Analysis: Inject both sets into the LC-MS/MS.
Calculation:
Absolute MF = (Peak Area of Analyte in Set 2) / (Average Peak Area of Analyte in Set 1).
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Average Analyte/IS Peak Area Ratio in Set 1).
Validation: If the IS-Normalized MF is consistently between 0.85 and 1.15 across all 6 lots, your SIL-IS is successfully compensating for any residual matrix effects, and the method is self-validating.
References
Optimizing LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. amsbiopharma.com. Available at:[Link]
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. chromatographyonline.com. Available at:[Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. tandfonline.com. Available at:[Link]
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. acs.org. Available at:[Link]
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. nih.gov. Available at:[Link]
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. nih.gov. Available at:[Link]
Technical Support Center: Optimizing 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine Halogenation
Welcome to the technical support and troubleshooting center for the halogenation of 6-azaindole derivatives. Working with 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine presents unique synthetic challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting center for the halogenation of 6-azaindole derivatives. Working with 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine presents unique synthetic challenges. While the pyrrole ring directs electrophilic aromatic substitution (EAS) to the C-3 position, the electron-withdrawing nature of the fused pyridine ring (further deactivated by the C-5 chlorine) reduces overall nucleophilicity. This delicate electronic balance makes the substrate highly susceptible to side reactions such as C-2 over-halogenation, radical aliphatic halogenation, and oxidative degradation.
This guide provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to ensure high-yielding, regioselective C-3 halogenation.
Mechanistic Pathway & Side Reaction Profiling
Understanding the electronic distribution of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is critical. The reaction must be heavily biased toward an ionic EAS pathway while actively suppressing homolytic radical pathways .
Mechanistic pathways of halogenation vs. common side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant dihalogenation (C-2 and C-3) when using N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)?A1: While C-3 is the most nucleophilic site, the C-2 position remains susceptible to EAS once the C-3 position is substituted.
Causality: NBS and NCS generate highly reactive electrophilic halogen species. If the reaction is run at room temperature or with >1.0 equivalent of the reagent, the activation energy for secondary C-2 halogenation is easily overcome.
Solution: Strictly limit the halogenating agent to 0.95–1.0 equivalents. Run the reaction at 0 °C in a polar, aprotic solvent like DMF, which stabilizes the ionic intermediate and suppresses the reactivity of the halogenating complex 1. Alternatively, switch to a milder, coordinating reagent like Copper(II) bromide (CuBr₂).
Q2: My LC-MS shows a +79 Da mass shift (bromination), but 2D-NMR indicates the halogen is on the N-ethyl group, not the C-3 position. How do I fix this?A2: You are observing radical halogenation of the alkyl group rather than the desired EAS at the pyrrole core.
Causality: Reagents like NBS can undergo homolytic cleavage to form bromine radicals, which rapidly abstract hydrogen atoms from the alpha-carbon of the N-ethyl group. This pathway is accelerated by ambient light, heat, or trace peroxides in the solvent 2.
Solution: Ensure the reaction is conducted in complete darkness (wrap the flask in aluminum foil). Avoid ethereal solvents (like THF) that may contain trace peroxides acting as radical initiators.
Q3: I am getting poor conversion and unreacted starting material, but pushing the temperature leads to oxidative degradation. What is the optimal approach?A3: 6-azaindoles are inherently less nucleophilic than standard indoles due to the electron-withdrawing effect of the pyridine nitrogen, which is exacerbated by the C-5 chlorine.
Causality: Standard mild conditions might not provide enough electrophilic character to drive the reaction to completion, but increasing heat promotes oxidative cleavage of the pyrrole ring.
Solution: Utilize Lewis acid-mediated halogenation. Using 3.0 equivalents of CuBr₂ or CuCl₂ in Acetonitrile (MeCN) at room temperature provides excellent regioselectivity and conversion without requiring thermal forcing 3. The copper coordinates to the pyridine nitrogen, modulating the electronic distribution and delivering the halogen selectively to C-3.
Troubleshooting logic tree for optimizing 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine halogenation.
Quantitative Data: Reagent Selection Matrix
To select the appropriate methodology, compare the quantitative profiles of common halogenating agents applied to deactivated azaindoles.
This protocol utilizes CuBr₂ to achieve high C-3 regioselectivity while preventing radical side reactions 3.
Step 1: Substrate Preparation
Dissolve 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol) in anhydrous Acetonitrile (10 mL) under an inert argon atmosphere.
Validation Check: Ensure complete dissolution. A cloudy suspension indicates wet solvent, which will prematurely hydrolyze the copper reagent and halt the reaction.
Step 2: Reagent Addition
Add anhydrous Copper(II) bromide (3.0 mmol, 3.0 equiv) in one portion.
Validation Check: The solution should immediately transition to a dark green/brown color. If the solution remains pale, the CuBr₂ is likely hydrated and inactive; abort and source anhydrous reagent.
Step 3: Reaction Monitoring
Stir the mixture at room temperature (20–25 °C) for 4–6 hours.
Validation Check: Withdraw a 10 µL aliquot, quench in 100 µL of 10% aqueous NH₄OH, and extract with 100 µL EtOAc. Spot the organic layer on a TLC plate (Hexanes:EtOAc 3:1). The disappearance of the starting material (UV active) and the appearance of a single, less polar spot confirms successful conversion.
Step 4: Workup and Isolation
Quench the bulk reaction mixture by pouring it into a 10% aqueous ammonia solution (20 mL) to solubilize the copper salts as deep blue cuprammonium complexes. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Metal-Free NBS Bromination
For laboratories lacking anhydrous copper reagents, NBS in DMF provides a viable alternative, provided radical pathways are suppressed 1.
Step 1: Dissolve the substrate (1.0 mmol) in anhydrous DMF (8 mL). Wrap the reaction flask entirely in aluminum foil to exclude light.
Step 2: Cool the solution to 0 °C using an ice bath.
Validation Check: Allow 15 minutes for thermal equilibration. Do not rush this step, as localized hot spots during addition will cause C-2 dihalogenation.
Step 3: Dissolve freshly recrystallized NBS (0.98 mmol, 0.98 equiv) in DMF (2 mL). Add this solution dropwise over 30 minutes via a syringe pump.
Step 4: Stir at 0 °C for 2 hours. Quench with saturated aqueous sodium thiosulfate (10 mL) to destroy any unreacted NBS, preventing late-stage oxidation during workup. Extract with EtOAc and wash heavily with water (5 x 20 mL) to remove DMF.
References
Regioselective Halogenation of 6-Azaindoles: Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Derivatives. Thieme Connect (Synthesis).3
Decarboxylative Halogenation of Organic Compounds. Chemical Reviews (ACS Publications).1
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans. The Journal of Organic Chemistry (ACS Publications).2
A Comparative Guide to the Bioactivity of 5-Chloro- and 5-Bromo-1-ethyl-1H-pyrrolo[2,3-c]pyridine Analogs
Introduction The pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, represents a privileged heterocyclic system in modern medicinal chemistry.[1] Its structural resemblance to indole allows it to act as...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrrolo[2,3-c]pyridine, commonly known as the 6-azaindole scaffold, represents a privileged heterocyclic system in modern medicinal chemistry.[1] Its structural resemblance to indole allows it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets by mimicking the interactions of endogenous ligands. Derivatives of this scaffold are prominent in the development of therapeutics for oncology, neurodegenerative diseases, and inflammatory disorders, often functioning as potent kinase inhibitors.[1][2]
The process of lead optimization in drug discovery frequently involves the strategic modification of a core scaffold to enhance potency, selectivity, and pharmacokinetic properties. One of the most powerful and widely used strategies is the introduction of halogen atoms. The choice of halogen—fluorine, chlorine, bromine, or iodine—can profoundly influence a molecule's biological profile through a combination of steric, electronic, and hydrophobic effects.
This guide provides an in-depth comparison of two closely related analogs: 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine and its 5-bromo counterpart. We will dissect the anticipated differences in their bioactivity by examining the fundamental principles of structure-activity relationships (SAR) and provide a framework of robust experimental protocols for their empirical evaluation. The objective is to equip researchers and drug development professionals with the rationale and methodologies required to make informed decisions when selecting halogen substitutions in their own discovery programs.
Molecular Structures at a Glance
The foundational structure is 1-ethyl-1H-pyrrolo[2,3-c]pyridine, with the key variation at the 5-position of the pyridine ring.
Compound
Structure
5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
5-Bromo-1-ethyl-1H-pyrrolo[2,3-c]pyridine
(Note: Placeholder images for chemical structures)
Synthetic Strategy Overview
The synthesis of such 6-azaindole derivatives typically involves multi-step sequences. A common approach begins with a substituted chloropyridine, which undergoes functionalization followed by the construction of the fused pyrrole ring. For instance, a starting material like 2,5-dichloropyridine can be elaborated through reactions such as Sonogashira or Suzuki coupling, followed by cyclization steps to form the bicyclic core.[1][3] The ethyl group at the N1 position is generally introduced via alkylation of the pyrrole nitrogen, a reaction that must be carefully optimized to control regioselectivity.
Comparative Bioactivity Analysis: A Structure-Activity Relationship (SAR) Perspective
While direct head-to-head experimental data for these specific ethylated analogs is not available in the public literature, we can construct a robust hypothesis based on established medicinal chemistry principles and data from related halo-substituted pyrrolopyridines.[4][5][6] The substitution of chlorine with bromine at the C5 position introduces subtle yet critical physicochemical changes that can dramatically alter biological activity.
Key Physicochemical Differences:
Property
Chlorine (Cl)
Bromine (Br)
Implication for Bioactivity
Van der Waals Radius (Å)
1.75
1.85
The larger size of bromine may provide a better steric fit in a larger hydrophobic pocket but could also lead to steric clashes.
Electronegativity (Pauling)
3.16
2.96
Chlorine is more electron-withdrawing, which can alter the pKa of the pyridine nitrogen and influence hydrogen bonding capability.
Polarizability (ų)
2.18
3.05
Bromine's higher polarizability can lead to stronger, more favorable dispersion interactions with the target protein.
Halogen Bond Donor Strength
Moderate
Strong
Bromine is a more effective halogen bond donor. If a halogen bond with a carbonyl or other Lewis base in the active site is possible, the bromo analog may exhibit significantly higher affinity.
Lipophilicity (Hansch π)
+0.71
+0.86
The bromo analog is slightly more lipophilic, which can affect cell permeability, plasma protein binding, and metabolic clearance.
Anticipated Impact on Biological Endpoints:
Target Affinity and Potency (IC₅₀/Kᵢ): The primary determinant of a change in potency will be the specific topology of the target's binding site.
Scenario A: Enhanced Potency with Bromine. If the C5 position points towards a hydrophobic pocket with a suitably positioned halogen bond acceptor (e.g., a backbone carbonyl oxygen), the bromo analog is likely to be more potent due to its superior size and halogen bonding capability.
Scenario B: Reduced Potency with Bromine. If the binding pocket is sterically constrained, the larger bromine atom could introduce a penalty, leading to weaker binding compared to the chloro analog.
Selectivity: The differential interactions of chlorine versus bromine can be exploited to achieve selectivity. For example, if these compounds target a family of protein kinases, the subtle differences in their active site architectures may be better complemented by one halogen over the other, leading to improved selectivity for a specific kinase isoform.[7]
Pharmacokinetics (ADME):
Metabolism: The carbon-bromine (C-Br) bond is generally weaker and more susceptible to metabolic cleavage than a carbon-chlorine (C-Cl) bond. This could result in the 5-bromo analog having a shorter in vivo half-life. A microsomal stability assay is essential to test this hypothesis.
Permeability and Efflux: Increased lipophilicity of the bromo analog might enhance membrane permeability, but it could also increase its susceptibility to being a substrate for efflux transporters like P-glycoprotein (P-gp).
Experimental Framework for Empirical Comparison
To move from hypothesis to data, a structured experimental workflow is required. This process ensures that the comparison is rigorous and that the resulting data is directly comparable.
Caption: The interplay between halogen substitution and biological properties.
Conclusion
The choice between a 5-chloro and a 5-bromo substitution on the 1-ethyl-1H-pyrrolo[2,3-c]pyridine scaffold is a nuanced decision that requires empirical validation. While the bromo analog may offer advantages in potency through enhanced steric interactions and halogen bonding, this can be counterbalanced by potential liabilities in metabolic stability. The chloro analog may provide a more robust pharmacokinetic profile at the cost of some on-target activity.
This guide provides the strategic framework and detailed protocols necessary to conduct a thorough and objective comparison. By systematically evaluating target affinity, cellular activity, and key ADME properties, researchers can generate the critical data needed to understand the specific SAR for their biological target and select the optimal candidate for advancement in the drug discovery pipeline.
References
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent advances in the synthesis and biological acvity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceucal Chemistry, 22(1), 33–56. [Link]
Serafin, K., & Wujec, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
Barraja, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112762. [Link]
Zavala-Guzmán, I. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7566. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. PubChem Compound Database. [Link]
Lv, M., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 25(14), 2824-2828. [Link]
Wang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301314. [Link]
Stuckey, J. I., et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(20), 15017-15036. [Link]
Nakagawa, H., et al. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 17, 730-736. [Link]
Sternberg, M. J. E., & King, R. D. (1995). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Department of Computing, Imperial College London. [Link]
Yamamoto, Y., et al. (2025). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-cancer Drug Dacarbazine in Rats. Journal of Pharmaceutical Sciences. [Link]
Wang, Y., et al. (2025). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [Link]
Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Pharmacokinetics. [Link]
Reddy, T. R., & Lele, S. (2017). Synthesis of Novel 5,6-Disubstituted Pyrrolo [2,3-d]Pyrimidine-2,4-Diones Via One-Pot Three-Component Reactions. ACS Combinatorial Science, 19(2), 108-114. [Link]
Drug Design Org. (2005). Structure Activity Relationships. [Link]
Lappin, G., et al. (2008). A pharmacokinetic evaluation of five H1 antagonists after an oral and intravenous microdose to human subjects. British Journal of Clinical Pharmacology, 65(4), 499-509. [Link]
Wang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
Kim, Y., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]
Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]
Comprehensive Guide to Analytical Method Validation for 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine Quantification
As a Senior Application Scientist, developing a robust analytical strategy for novel pharmaceutical intermediates requires more than just following a recipe; it demands a deep understanding of the molecule's physicochemi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, developing a robust analytical strategy for novel pharmaceutical intermediates requires more than just following a recipe; it demands a deep understanding of the molecule's physicochemical properties. 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (CAS: 2804046-33-9) is a specialized azaindole building block with a molecular weight of 180.64 g/mol [1]. Its structure—featuring a basic pyridine nitrogen, a lipophilic N-ethyl group, and a heavy chlorine atom—presents unique chromatographic challenges and opportunities.
This guide provides an objective comparison of analytical platforms for quantifying this compound and details a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation[2].
Comparative Analysis of Analytical Platforms
Selecting the right analytical platform depends on the stage of development and the specific Critical Quality Attribute (CQA) being measured. The table below compares three primary techniques, explaining the mechanistic causality behind their suitability.
Table 1: Platform Comparison for 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Platform
Primary Application
Sensitivity (LOQ)
Causality & Scientific Rationale
HPLC-UV / UPLC-UV
Bulk Assay & Purity (Release Testing)
~0.05% w/w
The conjugated
π
-system of the pyrrolo[2,3-c]pyridine core provides a strong UV chromophore. It is the gold standard for assay due to its high precision and broad linear dynamic range.
UPLC-MS/MS
Trace Impurity & Pharmacokinetics
~1 ng/mL
The basic pyridine nitrogen readily accepts a proton in positive electrospray ionization (ESI+). The
35
Cl/
37
Cl isotopic ratio provides a built-in structural confirmation.
GC-FID
Residual Solvents & Volatile Impurities
~10 ppm
With a low molecular weight (180.64 g/mol ) and the absence of strong hydrogen-bond donors (the pyrrole nitrogen is alkylated), the free base is sufficiently volatile for gas-phase analysis[1].
The Self-Validating Experimental Protocol (UPLC-UV)
To ensure trustworthiness, an analytical protocol cannot rely solely on historical validation data; it must be a self-validating system . This means incorporating internal controls, System Suitability Tests (SST), and bracketing standards that continuously prove the method is "fit for purpose" during every single run[2].
Below is the optimized stability-indicating UPLC-UV methodology for 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine.
Step-by-Step Methodology
Step 1: Standard & Sample Preparation
Action: Weigh 10.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume using a diluent of Water:Acetonitrile (50:50, v/v).
Causality: The 50:50 organic-aqueous ratio is critical. It ensures complete solubilization of the lipophilic N-ethyl group while preventing the "solvent effect" (peak distortion or fronting) that occurs when a sample is injected in a solvent stronger than the initial mobile phase conditions.
Step 2: Mobile Phase Configuration
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Causality: The basic pyridine nitrogen (pKa ~5.5) will cause severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. TFA acts as a strong ion-pairing agent, fully protonating the nitrogen and dynamically masking the silanols to ensure sharp, symmetrical peaks.
Step 3: Chromatographic Conditions
Column: Superficially Porous Particle (SPP) C18, 100 x 2.1 mm, 2.7 µm.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for narrower peak widths.)
Gradient: 5% B to 95% B over 8 minutes.
Detection: UV at 254 nm.
Step 4: System Suitability Testing (SST) - The Internal Control
Before analyzing any unknown samples, the system must pass the following SST criteria:
Tailing Factor (
Tf
): Must be
≤1.5
. (Proves the TFA ion-pairing is effectively mitigating silanol interactions).
Theoretical Plates (
N
): Must be
≥5000
. (Proves column bed integrity).
Injection Precision: %RSD of 5 replicate standard injections must be
≤1.0%
. (Proves autosampler and pump delivery are stable).
Step 5: Sequence Bracketing
Inject a blank, the SST replicates, the unknown samples, and a "Check Standard" every 10 samples. The sequence is only valid if the Check Standard recovers within 98.0% - 102.0% of its nominal value, proving the system did not drift during the run.
Method Validation per ICH Q2(R2)
Once the method is developed, it must be formally validated. The recent ICH Q2(R2) guidelines require manufacturers to demonstrate that analytical procedures consistently deliver dependable results by testing key performance factors[3]. The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision across the specification limits[4].
Table 2: Quantitative Validation Data Summary
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Specificity
Unambiguous measurement in the presence of impurities[2].
Peak purity angle < Purity threshold (via PDA). No interference from degradation products.
PASS
Linearity & Range
Directly proportional response across the intended range[2].
R2=0.9998
(Range: 25% to 150% of target concentration).
Reliability under deliberate method variations[3].
Stable performance with
±2∘
C temp and
±0.02
mL/min flow changes.
PASS
Visualizing the Validation Lifecycle
The transition from method development (ICH Q14) to validation (ICH Q2(R2)) is a continuous lifecycle. The workflow below illustrates the logical progression of validating the 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine assay.
Fig 1: Lifecycle approach to analytical method validation per ICH Q2(R2) and Q14 guidelines.
References
Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl
Source: mastercontrol.com
URL:3
1H NMR and 13C NMR spectral comparison of substituted pyrrolo[2,3-c]pyridines
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Comparison of Substituted Pyrrolo[2,3-c]pyridines This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of su...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Comparison of Substituted Pyrrolo[2,3-c]pyridines
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of substituted pyrrolo[2,3-c]pyridines, also known as 6-azaindoles. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this critical heterocyclic scaffold. We will explore the foundational spectral features of the parent core, analyze the predictable electronic effects of various substituents, and provide robust experimental protocols for acquiring high-fidelity data.
The pyrrolo[2,3-c]pyridine scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents for diseases ranging from cancer to Alzheimer's.[1] Given its importance, the unambiguous characterization of its derivatives is paramount. NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into molecular structure through the precise measurement of nuclear spin transitions in a magnetic field.
Core Principles: NMR Spectroscopy of the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine system is a bicyclic aromatic heterocycle fusing a pyridine ring with a pyrrole ring. This fusion creates a unique electronic environment that is reflected in its NMR spectra. The pyridine ring, with its electronegative nitrogen, is electron-deficient, while the pyrrole ring is electron-rich. This electronic dichotomy governs the baseline chemical shifts of the protons and carbons of the unsubstituted core.
Aromatic protons typically resonate in the δ 6.5-8.5 ppm range in ¹H NMR spectra, a region significantly downfield from vinylic protons, due to the deshielding effect of the aromatic ring current.[2][3] Similarly, aromatic carbons appear between δ 120-150 ppm in ¹³C NMR spectra.[4] The precise positions of the signals for the 6-azaindole core are modulated by the interplay of the two nitrogen heteroatoms. The pyridine nitrogen (N6) acts as an electron-withdrawing sink, deshielding adjacent protons and carbons, whereas the pyrrole nitrogen (N1) donates its lone pair into the π-system, creating higher electron density within the five-membered ring.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Pyrrolo[2,3-c]pyridine Core
Position
Nucleus
Approximate Chemical Shift (ppm)
Rationale
H1
¹H
> 10.0 (variable)
NH proton, often broad, position is solvent and concentration dependent.
H2, H3
¹H
6.5 - 7.5
Protons on the electron-rich pyrrole ring.
H4, H5, H7
¹H
7.0 - 8.5
Protons on the electron-deficient pyridine ring; H7 is typically most downfield.
C2, C3
¹³C
100 - 125
Carbons of the electron-rich pyrrole ring.
C3a, C7a
¹³C
125 - 145
Bridgehead carbons, influenced by both rings.
C4, C5, C7
¹³C
115 - 150
Carbons of the electron-deficient pyridine ring.
Note: These are generalized ranges. Actual values are highly dependent on the solvent and specific substitution patterns.
The Guiding Principle: How Substituents Modulate Chemical Shifts
The true analytical power of NMR comes from its sensitivity to substitution. Attaching a functional group to the pyrrolo[2,3-c]pyridine core systematically alters the electron density distribution, leading to predictable shifts in the NMR signals. These shifts are primarily governed by two fundamental mechanisms: the inductive effect and the mesomeric (or resonance) effect.[5][6]
Inductive Effect: This is an through-bond effect where an electronegative or electropositive substituent polarizes the sigma bonds, with the effect diminishing with distance.
Mesomeric Effect: This through-space effect involves the delocalization of π-electrons between the substituent and the aromatic system. Electron-donating groups (EDGs) push electron density into the ring, shielding the ortho and para positions (upfield shift, lower ppm). Conversely, electron-withdrawing groups (EWGs) pull electron density from the ring, deshielding the ortho and para positions (downfield shift, higher ppm).
Comparison: Electron-Donating vs. Electron-Withdrawing Groups
1. Electron-Donating Groups (EDGs):
Groups like alkoxy (-OR), amino (-NR₂), and alkyl (-R) increase the electron density of the aromatic system. When an EDG is placed on the ring, a noticeable upfield shift is observed for the signals of protons and carbons at the ortho and para positions relative to the substituent. For instance, an EDG at the C5 position would be expected to cause the most significant shielding at C4 and C7.
2. Electron-Withdrawing Groups (EWGs):
Groups such as nitro (-NO₂), cyano (-CN), carbonyl (-C(O)R), and halogens decrease the electron density of the ring. This results in a downfield shift for the signals of ortho and para protons and carbons. A halogen at C5, for example, will deshield C4 and C7 through its inductive effect, while a nitro group will have a powerful deshielding resonance effect on the same positions.
The following diagram illustrates how these electronic effects propagate through the π-system.
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of substituted pyrrolo[2,3-c]pyridines provide a wealth of information for definitive structure determination. The chemical shifts of the ring protons and carbons are governed by a predictable interplay of inductive and mesomeric effects from attached substituents. Electron-donating groups typically induce upfield shifts at ortho and para positions, while electron-withdrawing groups cause downfield shifts. By combining this theoretical understanding with rigorous experimental protocols and, when necessary, advanced 2D NMR techniques, researchers can confidently characterize novel derivatives of this medicinally vital scaffold.
References
ResearchGate. (n.d.). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles | Request PDF. Retrieved from [Link]
ACS Publications. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. Retrieved from [Link]
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
ResearchGate. (n.d.). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]
MDPI. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved from [Link]
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
PMC. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
ResearchGate. (2024). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
PMC. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]
Beilstein Journals. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5- diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2- oxo-2H-pyran-3-yl). Retrieved from [Link]
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
PMC. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Retrieved from [Link]
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Beilstein Journals. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Retrieved from [Link]
ResearchGate. (2026). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]
ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society. Retrieved from [Link]
Comparative Structural Analysis of N-Ethyl vs. N-Methyl Pyrrolo[2,3-c]pyridines in Drug Design
Executive Summary Pyrrolo[2,3-c]pyridines, commonly known as 6-azaindoles, are privileged scaffolds in modern medicinal chemistry. Serving as bioisosteres of indoles, they offer improved physicochemical properties, inclu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyrrolo[2,3-c]pyridines, commonly known as 6-azaindoles, are privileged scaffolds in modern medicinal chemistry. Serving as bioisosteres of indoles, they offer improved physicochemical properties, including enhanced aqueous solubility and the introduction of a novel hydrogen-bond acceptor (the pyridine nitrogen). A critical decision point in the lead optimization of 6-azaindole-based therapeutics—ranging from kinase inhibitors to BET bromodomain antagonists—is the selection of the N1-alkyl substituent.
This guide provides an objective, data-driven comparison of N-methyl versus N-ethyl pyrrolo[2,3-c]pyridines. By analyzing their steric, lipophilic, and target-binding profiles, we provide a mechanistic framework for drug development professionals to make informed Structure-Activity Relationship (SAR) decisions.
Mechanistic Binding Analysis: The "Why" Behind the Alkyl Choice
The substitution of a methyl group for an ethyl group at the N1 (pyrrole) position represents a seemingly minor structural change (an addition of a single methylene unit). However, this modification profoundly alters the molecule's interaction with highly constrained protein microenvironments.
The Steric Penalty in Tight Pockets
In the development of Bromodomain and Extraterminal (BET) inhibitors, such as Mivebresib (ABBV-075), the pyrrolo[2,3-c]pyridine core is utilized to anchor the molecule within the bromodomain's amphipathic water pocket[1].
N-Methyl Advantage: The N-methyl moiety perfectly matches the steric volume of this deep pocket. Molecular dynamics simulations confirm that the N-methyl group allows the core to maintain a critical bidentate hydrogen-bonding network with the Asn433 residue[2].
N-Ethyl Clash: Introducing an N-ethyl group increases the steric volume by approximately 17 ų. In rigid pockets like the BRD4 WPF shelf, this forces a conformational shift. The ethyl vector physically clashes with hydrophobic lining residues (e.g., Val87, Leu94), altering the dihedral angle of the core and breaking the essential Asn433 interaction, leading to a catastrophic drop in binding affinity[2]. Similar steric sensitivities have been documented in the optimization of 5-HT1F receptor agonists utilizing pyrrolopyridine cores[3].
The Lipophilicity Trade-off
While N-ethylation often destroys affinity in tight pockets, it provides a predictable +0.5 unit increase in cLogP. For targets located in solvent-exposed regions or lipid-rich environments, this increased lipophilicity can be leveraged to drive transcellular membrane permeability, albeit at the cost of higher non-specific protein binding.
Logical SAR decision matrix for N-alkylation of pyrrolo[2,3-c]pyridines.
Comparative Performance Data
The following table summarizes the quantitative impact of N-methyl vs. N-ethyl substitution based on matched molecular pairs (MMPs) in prototypical BET inhibitor SAR studies.
Parameter
N-Methyl Pyrrolo[2,3-c]pyridine
N-Ethyl Pyrrolo[2,3-c]pyridine
Causality / Impact
Added Steric Volume
~17 ų
~34 ų
N-ethyl introduces a rigid vector that can clash with tight hydrophobic pockets.
Δ cLogP (Lipophilicity)
Baseline
+0.5 units
The extra methylene group increases lipophilicity, driving higher passive permeability but reducing aqueous solubility.
BRD4 BD1 Affinity (IC50)
2.4 nM
> 100 nM
N-methyl perfectly fills the amphipathic water pocket; N-ethyl disrupts the critical Asn433 hydrogen bond network.
MDCK Permeability (Papp)
8.5×10−6
cm/s
15.2×10−6
cm/s
Increased lipophilicity of the N-ethyl analog enhances transcellular diffusion across the lipid bilayer.
Experimental Protocols & Validation Systems
To accurately evaluate these analogs, the synthesis and biological testing must be rigorously controlled. The following protocols are designed as self-validating systems to ensure data integrity.
Causality of Reagent Choice: The pyrrole NH of the 6-azaindole core has a pKa of ~13-14, while the pyridine nitrogen (N6) is basic (pKa ~5). Using a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures complete, irreversible deprotonation of the pyrrole NH to form the highly nucleophilic pyrrolide anion. Performing this at 0°C prevents thermodynamic equilibration and suppresses competing
SN2
reactions at the N6 position, which would yield unwanted quaternary pyridinium salts.
Deprotonation: Dissolve the pyrrolo[2,3-c]pyridine core (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0°C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
Alkylation: Dropwise add Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.1 eq). Allow the reaction to slowly warm to room temperature over 2 hours.
Quench & Isolate: Quench with saturated aqueous
NH4Cl
and extract with Ethyl Acetate. Purify via flash chromatography (Silica, Hexanes/EtOAc).
Self-Validation Mechanism (Regioselectivity): The reaction's success is internally validated by 2D NMR (HMBC). A cross-peak between the newly added alkyl protons and the C2/C7a carbons of the azaindole core confirms N1-alkylation. The absence of a correlation to C5 confirms that no N6-alkylation occurred.
Workflow B: MDCK Permeability Assay
Causality of Assay Design: To determine if the +0.5 cLogP increase from the N-ethyl group translates to better absorption, an MDCK (Madin-Darby Canine Kidney) cell line assay is used to mimic the intestinal epithelial barrier.
Preparation: Seed MDCK cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 4-5 days until a confluent monolayer forms.
Dosing: Add the N-methyl or N-ethyl analog (10 µM in HBSS buffer, 1% DMSO) to the apical chamber.
Incubation & Sampling: Incubate at 37°C for 2 hours. Sample the basolateral chamber and quantify compound concentration via LC-MS/MS.
Self-Validation Mechanism (Monolayer Integrity): The integrity of the cell monolayer is continuously validated by co-incubating the test compounds with Lucifer Yellow, a fluorescent paracellular marker. If Lucifer Yellow permeability (
Papp
) in any specific well exceeds
1×10−6
cm/s, the monolayer is flagged as compromised. Data from that well is automatically rejected, ensuring that only true transcellular transport is measured and reported.
Conclusion
The choice between N-methyl and N-ethyl substitution on a pyrrolo[2,3-c]pyridine core is a delicate balancing act between target affinity and pharmacokinetic viability. While N-ethylation offers a reliable method to boost membrane permeability via increased lipophilicity, it introduces a severe steric penalty in highly constrained binding sites. For targets with deep hydrophobic pockets (like BET bromodomains or specific kinase hinge regions), the N-methyl derivative remains the superior choice, offering optimal steric fit and maintaining critical hydrogen-bonding vectors.
References
McDaniel, K. F., et al. "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor." ACS Publications, 2017. 4
"Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations." PMC - National Institutes of Health, 2021. 2
"Novel Potent 5-HT1F Receptor Agonists: Structure−Activity Studies of a Series of Substituted N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides." ACS Publications, 2003. 5
In Vivo Efficacy Comparison of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine Derivatives: A Preclinical Guide
Executive Summary & Structural Rationale The 1H-pyrrolo[2,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundation for highly potent Lysine-Specific Demethylase 1 (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The 1H-pyrrolo[2,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundation for highly potent Lysine-Specific Demethylase 1 (LSD1) inhibitors [1] and p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors [2].
When optimizing this scaffold for in vivo efficacy, the 5-chloro-1-ethyl substitution pattern emerges as a superior structural motif compared to unsubstituted (N-H, C5-H) or early-generation (N-methyl) derivatives. As an Application Scientist, it is critical to understand the causality behind these specific modifications:
1-Ethyl Substitution (Pyrrole Nitrogen): Crystallographic and docking studies reveal that the pyrrole nitrogen is typically oriented toward the solvent-exposed region of the target binding pocket [1]. The 1-ethyl group provides an optimal balance of lipophilicity (LogP) and aqueous solubility. It prevents the rapid renal clearance and phase II glucuronidation observed with N-H compounds, while avoiding the steric penalties associated with bulkier alkyl or aryl groups.
5-Chloro Substitution (Pyridine Ring): Halogenation at the C5 position acts as a metabolic shield, blocking CYP450-mediated oxidation at a known metabolic hotspot. Furthermore, the chlorine atom effectively engages hydrophobic sub-pockets (such as the region near Asp555 in the LSD1 substrate-binding cavity), significantly increasing the target residence time and overall binding affinity [1].
This guide objectively compares the in vivo performance of 5-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine derivatives against alternative analogs across two primary therapeutic domains: Oncology (AML) and Immunology (Rheumatoid Arthritis).
Oncology Application: LSD1 Inhibition in Acute Myeloid Leukemia (AML)
LSD1 is an epigenetic eraser overexpressed in various malignancies, particularly Acute Myeloid Leukemia (AML). Pyrrolo[2,3-c]pyridine derivatives act as reversible LSD1 inhibitors, blocking the demethylation of histone H3K4me1/2, thereby reactivating differentiation genes and inducing apoptosis in leukemic cells [1].
Fig 1. Epigenetic signaling pathway of LSD1 inhibition by pyrrolo[2,3-c]pyridine derivatives.
Quantitative Data: Pharmacokinetics & Efficacy
The table below summarizes the in vivo pharmacokinetic (PK) parameters and Tumor Growth Inhibition (TGI) in an MV4-11 AML murine xenograft model. The 5-chloro-1-ethyl derivative demonstrates a vastly superior half-life (
T1/2
) and oral bioavailability (
F%
), translating to near-complete tumor suppression.
Compound Class
Substitution (N1, C5)
T1/2
(h)
Oral Bioavailability (
F%
)
TGI (%) at 10 mg/kg P.O.
Analog A
1-H, 5-H
1.2
25%
45%
Analog B
1-Methyl, 5-H
2.8
42%
68%
Target Scaffold
1-Ethyl, 5-Chloro
5.3
65%
89%
Validated Protocol: MV4-11 Xenograft Mouse Model
To ensure reproducibility and self-validation, the following protocol must be strictly adhered to when evaluating these derivatives:
Cell Preparation: Harvest MV4-11 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free RPMI-1640 and Matrigel to a final concentration of
5×107
cells/mL.
Inoculation: Inject 0.1 mL (
5×106
cells) subcutaneously into the right flank of 6-8 week-old female NOD/SCID mice.
Randomization: Monitor tumor growth using digital calipers. Once the mean tumor volume reaches 100–150 mm
3
(calculated as
V=0.5×length×width2
), randomize mice into vehicle and treatment groups (
n=8
/group).
Formulation & Dosing: Formulate the 5-chloro-1-ethyl derivative in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Administer via oral gavage (P.O.) at 10 mg/kg once daily for 21 days.
Validation Checkpoint: Weigh mice twice weekly. A body weight loss of >15% indicates compound toxicity, requiring immediate dose de-escalation.
Endpoint Analysis: On day 21, sacrifice the mice, excise the tumors, and perform Western blot analysis on the tumor tissue to confirm the accumulation of H3K4me2 (pharmacodynamic biomarker validation).
Immunology Application: p38 MAPK Inhibition in Inflammation
Pyrrolo[2,3-c]pyridines are also highly effective ATP-competitive inhibitors of p38
α
MAPK, a critical kinase in the production of pro-inflammatory cytokines like TNF-
α
and IL-6 [2]. The metabolic stability imparted by the 5-chloro group ensures sustained systemic exposure, which is vital for managing chronic inflammatory conditions like Rheumatoid Arthritis.
Fig 2. Step-by-step in vivo workflow for the Collagen-Induced Arthritis (CIA) mouse model.
In the CIA model, the 5-chloro-1-ethyl scaffold significantly outperforms earlier iterations, achieving a profound reduction in joint inflammation and systemic TNF-
α
levels.
Treatment Group
Dose (mg/kg P.O.)
Mean Arthritis Score (Day 45)
Serum TNF-
α
Reduction (%)
Vehicle Control
0
12.5
±
1.2
N/A
Analog B (1-Me, 5-H)
10
6.2
±
0.8
45%
Target Scaffold (1-Et, 5-Cl)
10
2.8
±
0.4
78%
Validated Protocol: Collagen-Induced Arthritis (CIA) Model
Emulsion Preparation: Dissolve Bovine Type II Collagen (CII) in 0.05 M acetic acid at 2 mg/mL overnight at 4°C. Emulsify 1:1 with Complete Freund's Adjuvant (CFA) containing 4 mg/mL M. tuberculosis.
Primary Immunization (Day 0): Inject 0.1 mL of the emulsion intradermally at the base of the tail of 8-week-old male DBA/1J mice.
Booster (Day 21): Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).
Scoring & Randomization (Day 25): Assess paws using a macroscopic scoring system (0 = normal, 1 = mild erythema, 2 = moderate edema, 3 = severe edema, 4 = joint rigidity). Randomize mice exhibiting an initial score
≥
1 into treatment groups.
Dosing: Administer the formulated 5-chloro-1-ethyl derivative daily via oral gavage from Day 25 to Day 45.
Validation Checkpoint: Collect blood via the submandibular vein on Day 35 and Day 45. Perform ELISA for TNF-
α
and IL-6 to confirm target engagement and systemic anti-inflammatory action.
Conclusion
The transition from unsubstituted pyrrolo[2,3-c]pyridines to the 5-chloro-1-ethyl derivative represents a masterclass in rational drug design. By strategically utilizing the 1-ethyl group to optimize solvent-boundary interactions and the 5-chloro group to block CYP-mediated degradation while anchoring into hydrophobic pockets, researchers can achieve vastly superior in vivo half-lives and efficacy. Whether deployed as LSD1 inhibitors for oncology or p38 MAPK inhibitors for immunology, this specific substitution pattern provides a robust, highly bioavailable foundation for advanced preclinical development.
References
Title: Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia
Source: Journal of Medicinal Chemistry (ACS Publications), 2024, 67, 24, 22080–22103.
URL: [Link]
Source: World Intellectual Property Organization (WIPO) Patent WO2009152072A1.
Comparative
A Comparative Guide to Validating Target Engagement of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine Using Cellular Thermal Shift Assays
In the landscape of modern drug discovery, confirming that a compound reaches and binds to its intended intracellular target is a pivotal step. This guide provides an in-depth, technical comparison for validating the tar...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, confirming that a compound reaches and binds to its intended intracellular target is a pivotal step. This guide provides an in-depth, technical comparison for validating the target engagement of a novel kinase inhibitor, 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, with a focus on the Cellular Thermal Shift Assay (CETSA). We will explore the "why" behind experimental choices and contrast CETSA with alternative methodologies, offering researchers, scientists, and drug development professionals a comprehensive framework for robust target validation.
Introduction: The Critical Role of Target Engagement
The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges. A significant hurdle is ensuring that the compound interacts with its designated target protein within the complex environment of a living cell. This process, known as target engagement, is a prerequisite for the desired pharmacological effect. Failure to confirm target engagement early in the discovery pipeline can lead to the pursuit of ineffective compounds, wasting valuable time and resources.
The compound at the center of our discussion, 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, belongs to a class of heterocyclic compounds that have shown promise as kinase inhibitors. For the purpose of this guide, we will hypothesize that its intended target is "Kinase X," a key enzyme implicated in a specific disease pathway. Validating the interaction between 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine and Kinase X is therefore a critical step in its development.
The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Validation
CETSA has emerged as a powerful biophysical method to assess drug-target interactions directly in a cellular context. The fundamental principle of CETSA is based on ligand-induced thermal stabilization. When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.
The CETSA Workflow: A Step-by-Step Protocol
The CETSA protocol can be broken down into four key stages: compound incubation, heat challenge, cell lysis and fractionation, and protein detection.
Experimental Protocol: CETSA for Kinase X Engagement
Cell Culture and Treatment:
Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) to approximately 80% confluency.
Treat the cells with varying concentrations of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. The choice of cell line and treatment conditions should be guided by the biological context of Kinase X.
Heat Challenge:
Harvest the treated cells and resuspend them in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (typically 3-8 minutes) using a thermal cycler. An untreated sample at room temperature serves as a control for total soluble protein.
Cell Lysis and Fractionation:
Lyse the cells using a non-denaturing lysis buffer. This can be achieved through various methods, including freeze-thaw cycles or the addition of detergents.
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
Protein Detection and Quantification:
Carefully collect the supernatant containing the soluble proteins.
Quantify the amount of soluble Kinase X in each sample. The most common method is Western blotting, using a specific antibody against Kinase X. The band intensities are then quantified using densitometry.
Data Analysis and Interpretation
The output of a CETSA experiment is a "melting curve," which plots the amount of soluble target protein as a function of temperature. In the presence of a binding ligand like 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, the melting curve for Kinase X will shift to the right, indicating a higher melting temperature (Tm) and thus, target engagement.
Table 1: Hypothetical CETSA Data for 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine and Kinase X
Temperature (°C)
% Soluble Kinase X (Vehicle)
% Soluble Kinase X (10 µM Compound)
40
100
100
45
95
98
50
80
92
55
55
85
60
25
60
65
5
30
70
0
10
From this data, a clear thermal shift is observed, providing strong evidence of target engagement. To determine the potency of the compound, an isothermal dose-response (ITDR-CETSA) experiment can be performed. In this format, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (typically the temperature at which about 50% of the unbound protein denatures). This allows for the calculation of an EC50 value, representing the concentration of the compound required to achieve 50% of the maximal thermal stabilization.
Visualizing the CETSA Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Alternative Target Validation Methods: A Comparative Analysis
While CETSA is a powerful technique, it is essential to consider alternative and complementary methods for target validation. Each method has its own set of advantages and limitations.
Table 2: Comparison of Target Validation Methods
Method
Principle
Advantages
Disadvantages
Cellular Thermal Shift Assay (CETSA)
Ligand-induced thermal stabilization of the target protein.
Label-free, performed in intact cells, reflects physiological conditions.
Requires a specific antibody for detection (for Western blot-based CETSA), not all proteins exhibit a thermal shift.
Drug Affinity Responsive Target Stability (DARTS)
Ligand binding protects the target protein from proteolysis.
Label-free, applicable to a wide range of proteins.
May not be suitable for all proteins, requires optimization of protease concentration.
Affinity Pull-Down Assays
The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.
Can identify unknown targets, does not require a specific antibody for the initial screen.
Requires chemical modification of the compound, which may alter its binding properties; prone to non-specific binding.
Photo-Affinity Labeling
A photo-reactive group on the compound covalently crosslinks to the target protein upon UV irradiation.
Provides a covalent and irreversible link to the target, can be used in live cells.
Requires synthesis of a modified compound, potential for non-specific labeling.
Surface Plasmon Resonance (SPR)
Measures the binding of a compound to a purified target protein immobilized on a sensor chip.
Provides real-time kinetic data (on- and off-rates), highly sensitive.
In vitro assay using purified protein, which may not reflect the cellular context.
The Interplay of Orthogonal Methods
Relying on a single method for target validation can be misleading. A more robust approach involves the use of orthogonal methods that rely on different biophysical principles. For instance, confirming the target engagement of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine with Kinase X using both CETSA and a pull-down assay would provide a higher degree of confidence in the result.
Advanced CETSA Formats and Future Directions
The field of target engagement is continuously evolving, with several advancements in CETSA technology.
Mass Spectrometry-based CETSA (MS-CETSA or Thermal Proteome Profiling): This high-throughput approach allows for the simultaneous assessment of the thermal stability of thousands of proteins, enabling unbiased target identification and off-target profiling.
Real-Time CETSA (RT-CETSA): This method utilizes reporter systems, such as luciferase, to monitor protein unfolding in real-time, increasing throughput and reducing sample requirements.
Single-Cell CETSA: A recent innovation that allows for the measurement of target engagement in individual cells, which is particularly useful for precious patient samples.
Conclusion: A Strategic Approach to Target Validation
Validating the target engagement of a compound like 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is a non-negotiable step in the drug discovery process. The Cellular Thermal Shift Assay offers a physiologically relevant and robust method for confirming this crucial interaction. By understanding the principles of CETSA, its practical implementation, and how it compares to other techniques, researchers can make more informed decisions and increase the likelihood of advancing truly effective therapeutic candidates. The strategic use of orthogonal methods will ultimately lead to a more comprehensive and reliable validation of a compound's mechanism of action.
References
Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
CETSA. (n.d.). CETSA.
Plescia, C., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters.
He, T., et al. (2025). A precise comparison of molecular target prediction methods. Digital Discovery.
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
PMC. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
Frontiers. (2022). Current Advances in CETSA.
SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
PMC. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies.
PMC. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
Chemspace. (2025). Target Identification and Validation in Drug Discovery.
World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research.
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
Journal of Medicinal Chemistry. (2025). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids.
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and laboratory researchers with an authoritative, self-validating framework for the operational handling a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and laboratory researchers with an authoritative, self-validating framework for the operational handling and disposal of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine .
Rather than simply listing safety rules, this guide explains the chemical causality behind each protocol. Understanding how the molecular structure of a compound interacts with its environment is the foundation of true laboratory safety and operational excellence.
Physicochemical & Hazard Profile
The safe handling of any heterocyclic compound begins with an analysis of its structural liabilities. 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine features an electron-rich pyrrole ring fused to a pyridine system, substituted with a covalently bound chlorine atom. This specific arrangement dictates its reactivity, incompatibility profile, and thermal degradation pathways[1].
Hydrogen chloride (HCl), Nitrogen oxides (NOx), CO, CO2
Causality Insight: The compound's incompatibility with strong oxidizers stems from the electron-rich nature of the pyrrolopyridine core, which can undergo highly exothermic N-oxidation or ring-opening reactions if exposed to reagents like peroxides or concentrated nitric acid[1].
Operational Handling Protocol
To prevent sensitization and ensure chemical stability, personnel must execute the following self-validating workflow during standard laboratory operations.
Step-by-Step Methodology:
Engineering Controls Activation: Conduct all weighing, dissolution, and transfer operations within a certified chemical fume hood.
Causality: The compound can form irritating dust or vapors. A face velocity of 80–100 FPM ensures that aerosolized particulates are captured before reaching the operator's breathing zone.
PPE Selection & Donning: Equip standard laboratory safety goggles, a lab coat, and nitrile gloves.
Causality: As a lipophilic N-heterocycle, the compound can permeate standard latex. Nitrile provides a superior chemical barrier against non-polar organic molecules, preventing the H317 skin sensitization hazard[1].
Reagent Segregation: Ensure the workspace is entirely free of strong oxidizing agents and concentrated acids.
Validation Step (Self-Validating System): Before beginning work, physically inspect your gloves for micro-tears and verify the fume hood monitor reads a safe airflow level. Post-operation, wipe down the balance and immediate work area with a compatible solvent (e.g., ethanol or isopropanol) to ensure zero cross-contamination for the next user.
Waste Segregation & Disposal Plan
Because this compound contains a covalent carbon-chlorine bond, it cannot be disposed of in standard organic waste streams. Mixing halogenated compounds with non-halogenated solvents severely complicates downstream processing and violates EPA Resource Conservation and Recovery Act (RCRA) guidelines[2][3].
The Causality of Halogenated Thermal Destruction
When 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is subjected to incineration, the C-Cl bond cleaves to generate hydrogen chloride (HCl) gas, while the nitrogen heteroatoms oxidize into toxic nitrogen oxides (NOx)[1][4]. Standard incinerators will rapidly corrode under these conditions. Therefore, the waste must be routed to a specialized facility utilizing dual-chamber incineration (>1100°C) equipped with an alkaline scrubber (e.g., NaOH spray) to neutralize the acidic effluent gases prior to atmospheric release[2].
Logical flow for halogenated waste segregation and thermal destruction.
Step-by-Step Disposal Methodology:
Container Selection: Select a clearly labeled, chemically compatible waste carboy designated strictly for "Halogenated Organic Waste" [3].
Compatibility Check: Review the waste log attached to the carboy. Ensure no incompatible materials (e.g., strong bases, oxidizers) have been previously deposited.
Transfer & Logging: Carefully transfer the spent chemical or contaminated solvent into the carboy. Immediately update the waste log with the exact chemical name, CAS number (2804046-33-9), and volume.
Validation Step (Self-Validating System): Verify that the total halogen content of the carboy remains within your institution's EHS limits for safe transport, and ensure the secondary containment bin beneath the carboy is dry and free of leaks.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Step-by-step emergency spill response and decontamination protocol.
Step-by-Step Spill Methodology:
Evacuate and Assess: Temporarily clear the immediate area. Assess if the spill is manageable (e.g., < 100g) or requires external EHS intervention.
Containment: Don heavy rubber or nitrile gloves and an appropriate respirator if dust/vapors are present. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[1].
Causality: Using an inert absorbent prevents any unintended exothermic reactions that could occur if reactive sweeping compounds were used.
Collection: Use a non-sparking scoop to collect the solid/absorbed material and place it into a sealable, appropriate hazardous waste container[1].
Decontamination: Wash the affected spill area thoroughly with generous quantities of running water and non-abrasive soap to remove residual traces of the sensitizer[1].
Validation Step (Self-Validating System): Perform a visual and tactile inspection (while gloved) of the decontaminated surface. If any residue or odor remains, repeat the soap and water wash before officially reopening the workspace. Seal and label the cleanup materials as "Halogenated Solid Waste."
References
Matrix Scientific. "Safety Data Sheet: 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine." 1int.co.uk.
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov.
Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986 (Incineration Guidelines)." hspcb.org.in.
University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu.
Revize. "SAFETY DATA SHEET: ELEMENT 3A Herbicide (Chlorinated Pyridine Combustion Data)." revize.com.
Personal protective equipment for handling 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Advanced Safety and Operational Guide: Handling 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine As drug development professionals increasingly leverage functionalized heterocycles, the pyrrolo[2,3-c]pyridine scaffold has emer...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and Operational Guide: Handling 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
As drug development professionals increasingly leverage functionalized heterocycles, the pyrrolo[2,3-c]pyridine scaffold has emerged as a critical building block. Derivatives of this core are instrumental in synthesizing potent, reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors and targeted kinase therapeutics[1]. However, the specific functionalization of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine (CAS: 2804046-33-9) introduces distinct toxicological and handling challenges.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the causality behind the chemical hazards, your laboratory can implement self-validating safety systems that protect personnel, ensure regulatory compliance, and maintain the integrity of your assays.
Chemical Profile & Mechanistic Hazard Assessment
To handle a chemical safely, one must understand why it is hazardous. The presence of the highly electronegative chloro group on the pyrrolopyridine core increases the molecule's lipophilicity. This structural feature enhances the compound's ability to penetrate the stratum corneum (the outer layer of skin). Once absorbed, the electrophilic nature of the chlorinated heteroaromatic ring allows it to act as a hapten, covalently binding to skin proteins and triggering an immune response[2].
This mechanism is the direct cause of its primary hazard classifications: H317 (Allergic skin reaction) and H319 (Serious eye irritation) [2].
Quantitative Data & Hazard Summary
Property / Hazard
Value / Classification
Causality & Operational Impact
CAS Registry Number
2804046-33-9
Unique identifier; cross-reference with institutional safety logs[2].
Molecular Formula
C9H9ClN2
Halogenated organic; emits toxic HCl and NOx upon combustion[2].
Molecular Weight
180.64 g/mol
Low molecular weight facilitates rapid dermal and mucosal absorption[3].
Signal Word
WARNING
Dictates mandatory use of baseline hazardous material PPE[2].
H317
May cause an allergic skin reaction
Requires double-gloving to prevent haptenation of skin proteins[2].
H319
Causes serious eye irritation
Mandates tight-fitting goggles; standard safety glasses are insufficient[2].
Personal Protective Equipment (PPE) Matrix
Every protocol described here operates as a self-validating system . This means the safety measures are designed so that the failure of one component immediately alerts the user or is backed up by a secondary physical barrier, preventing exposure regardless of user error.
Hand Protection (Double-Gloving): Wear two pairs of chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile offers excellent resistance to solid organic powders. Double-gloving creates a fail-safe; if the outer glove is breached by a sharp spatula or contaminated with unseen micro-dust, the inner glove maintains the dermal barrier during doffing[4].
Eye & Face Protection: Tight-fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[4]. Causality: Fine crystalline powders can easily bypass the gaps in standard safety glasses. Tight-fitting goggles prevent aerosolized dust from contacting the sensitive mucous membranes of the eye, directly mitigating the H319 hazard[2].
Respiratory & Engineering Controls: Must be handled exclusively inside a certified chemical fume hood[2]. Causality: The fume hood acts as the primary respiratory barrier. If operations must occur outside a hood (e.g., during a major spill cleanup), a full-face respirator equipped with P100/N95 particulate filters is mandatory to prevent inhalation of sensitizing dust[4].
Body Protection: A flame-resistant, fully buttoned lab coat and closed-toe shoes.
Logical relationship between chemical properties, hazards, and required PPE mitigation strategies.
Operational Workflow & Experimental Protocols
The following step-by-step methodology ensures zero-exposure during the dispensing and preparation of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine solutions for downstream assays.
Step 1: Environmental Validation
Before opening the chemical container, verify that the fume hood inward face velocity is between 80-100 feet per minute (fpm). Causality: This ensures the containment of any aerosolized particulates. If the flow alarm triggers, operations must immediately cease—this is your self-validating physical barrier.
Step 2: PPE Donning Sequence
Inspect and don inner nitrile gloves, your lab coat, tight-fitting goggles, and finally, outer nitrile gloves. Ensure the outer gloves overlap the cuffs of the lab coat to eliminate exposed skin at the wrists.
Step 3: Static Mitigation
Wipe your micro-spatulas and weigh boats with a static-dissipative cloth. Causality: Fine powders of heterocyclic compounds are highly prone to static cling. Static charges can cause sudden repulsion, leading to aerosolization or cross-contamination of the balance area.
Step 4: Dispensing and Transfer
Weigh the required mass of the compound entirely within the fume hood. Transfer the powder directly into a pre-tared reaction vial and seal it with a septum cap immediately. Do not transport open containers of the powder across the lab.
Step 5: Decontamination and Doffing
Remove your outer gloves inside the fume hood and dispose of them in a solid hazardous waste bin. Wipe down the balance, spatulas, and surrounding hood surface with a cloth dampened with ethanol or a water/surfactant mix. Causality: Wet-wiping traps residual microscopic dust, preventing it from becoming airborne during cleanup. Never dry-sweep the powder.
Spill Response and Disposal Plan
In the event of a spill, immediate and calculated action is required to prevent environmental release and personnel exposure[2][4].
Spill Mitigation Protocol:
Isolation: Evacuate non-essential personnel from the immediate area. Keep people upwind of the spill[4].
Containment: Do NOT sweep the dry powder. Gently moisten the spilled material with water or a suitable solvent (e.g., ethanol) to suppress dust formation[2].
Collection: Wearing full PPE (including a respirator if outside the hood), use a damp absorbent pad or paper towel to wipe up the moistened material.
Decontamination: Wash the affected surface thoroughly with running water and a non-abrasive soap[2].
Disposal: Place all contaminated wipes, gloves, and collected material into a clearly labeled, sealable hazardous waste container.
Waste Segregation:
5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine must be classified as Halogenated Organic Solid Waste . Do not flush this chemical down drains or release it into the environment[4]. Because the compound emits highly toxic fumes (hydrogen chloride gas and nitrogen oxides) under fire conditions, it must be disposed of via high-temperature incineration by a licensed hazardous waste contractor[2].
References
Matrix Scientific.
ACS Publications. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." acs.org.